Velnacrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-47-0, 121445-24-7, 121445-26-9 | |
| Record name | Velnacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velnacrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Velnacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Velnacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, chemically known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent, reversible inhibitor of acetylcholinesterase (AChE). It is a hydroxylated analog of tacrine and has been investigated for its therapeutic potential in managing the symptoms of Alzheimer's disease. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including its key precursors, detailed experimental protocols, and relevant quantitative data. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.
This compound Synthesis Pathway Overview
The most prominently documented synthetic route to this compound proceeds through a two-step process. The initial step involves the condensation of 2-aminobenzonitrile and 1,3-cyclohexanedione to form the intermediate compound, 9-amino-1,2,3,4-tetrahydroacridin-1-one . This intermediate is subsequently reduced to yield the final product, this compound. This pathway is an adaptation of the well-established Friedländer annulation for the synthesis of quinoline and acridine scaffolds.
Logical Flow of this compound Synthesis
Caption: Logical workflow of the this compound synthesis process.
Precursors
The primary precursors for the synthesis of this compound are:
-
2-aminobenzonitrile: This aromatic compound provides the aniline and nitrile functionalities necessary for the formation of the acridine core.
-
1,3-cyclohexanedione: This cyclic diketone serves as the carbocyclic precursor that forms the partially saturated ring of the tetrahydroacridine system and provides the keto group for subsequent reduction to the hydroxyl group of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-one
This step involves the acid-catalyzed condensation of 2-aminobenzonitrile and 1,3-cyclohexanedione.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the intermediate.
Methodology:
A solution of 2-aminobenzonitrile in xylenes is treated with a catalytic amount of p-toluenesulfonic acid monohydrate. The mixture is heated to reflux, and a solution of 1,3-cyclohexanedione in xylenes is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the product, 9-amino-1,2,3,4-tetrahydroacridin-1-one, can be isolated by filtration and purified by recrystallization.
Step 2: Synthesis of this compound (9-amino-1,2,3,4-tetrahydroacridin-1-ol)
This final step involves the reduction of the keto group of the intermediate to a hydroxyl group.
Experimental Workflow:
Caption: Experimental workflow for the reduction to this compound.
Methodology:
The intermediate, 9-amino-1,2,3,4-tetrahydroacridin-1-one, is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride is added in portions. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted. Purification is typically achieved through column chromatography or recrystallization to yield this compound.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound and its parent compound, Tacrine, for comparative purposes.
Table 1: Synthesis of Tacrine from 2-aminobenzonitrile and Cyclohexanone [1][2]
| Parameter | Value |
| Reactants | |
| 2-aminobenzonitrile | 1 equivalent |
| Cyclohexanone | 1-1.5 equivalents |
| Catalyst | |
| p-toluenesulfonic acid monohydrate | 1.02-1.6 equivalents |
| Solvent | Xylenes |
| Reaction Temperature | 130-150 °C (Reflux) |
| Reaction Time | 11-19 hours |
| Overall Yield | ~93.4% |
Table 2: Synthesis of this compound (Illustrative)
Note: Specific quantitative data from the primary literature for this compound synthesis is not fully available in the public domain. The following is an illustrative protocol based on typical reaction conditions for similar syntheses.
| Parameter | Value |
| Step 1: Condensation | |
| 2-aminobenzonitrile | 1 equivalent |
| 1,3-cyclohexanedione | 1 equivalent |
| p-toluenesulfonic acid monohydrate | 0.1 equivalents |
| Solvent | Toluene or Xylenes |
| Temperature | Reflux |
| Step 2: Reduction | |
| 9-amino-1,2,3,4-tetrahydroacridin-1-one | 1 equivalent |
| Sodium Borohydride | 1.5-2 equivalents |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
Conclusion
The synthesis of this compound is a well-defined process that leverages established organic chemistry principles. The two-step pathway involving the condensation of 2-aminobenzonitrile and 1,3-cyclohexanedione followed by a reduction reaction provides an efficient route to this pharmacologically significant molecule. This guide has outlined the core aspects of this compound synthesis, providing a foundational understanding for researchers and professionals in the field. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.
References
Velnacrine: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, also known as 1-hydroxytacrine, is a centrally acting reversible acetylcholinesterase (AChE) inhibitor that was investigated for the symptomatic treatment of Alzheimer's disease. As a hydroxylated derivative of tacrine, the first cholinesterase inhibitor approved for this indication, this compound was developed with the aim of improving upon the therapeutic profile of its parent compound. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical and clinical studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Pharmacokinetics
This compound undergoes extensive metabolism and demonstrates dose-proportional increases in exposure. The following sections detail its absorption, distribution, metabolism, and excretion profile.
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed. In a study involving healthy elderly men, the time to reach maximum plasma concentration (tmax) was approximately 1.5 hours when administered in a fasted state. While food delayed the rate of absorption, extending the tmax to 2.5 hours, it did not significantly affect the overall extent of absorption, as indicated by the area under the plasma concentration-time curve (AUC).
Distribution
This compound exhibits moderate plasma protein binding, which has been observed to be concentration-dependent. In vitro studies have shown that the binding of this compound to plasma proteins ranges from 46.7% to 59.1% over a concentration range of 320 to 10 ng/mL, respectively.
Metabolism and Excretion
This compound is extensively metabolized, with the primary route of elimination being through the urine. In humans, only about 10% of an administered dose is excreted as unchanged drug in the urine. The metabolism of this compound is thought to be similar to that of tacrine, which is primarily metabolized by the cytochrome P450 1A2 (CYP1A2) isoenzyme. The major metabolite of tacrine is this compound (1-hydroxytacrine), which is then further metabolized to dihydroxythis compound metabolites. While Phase II metabolism does not appear to be a significant route, the presence of metabolites with a longer half-life than the parent compound has been suggested in human studies.
Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound have been characterized in healthy elderly subjects following multiple oral doses. Key parameters are summarized in the table below.
| Parameter | Value (at 100 mg dose) | Reference |
| Cmax (fasted) | 213 ng/mL | [1] |
| Cmax (fed) | 175 ng/mL | [1] |
| tmax (fasted) | 1.5 hours | [1] |
| tmax (fed) | 2.5 hours | [1] |
| Urinary Excretion (unchanged) | ~10% (humans) | [1] |
| Plasma Protein Binding | 46.7% - 59.1% |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.
Mechanism of Action
This compound is a potent, reversible inhibitor of acetylcholinesterase (AChE). By inhibiting the enzymatic breakdown of acetylcholine, this compound increases the concentration of this neurotransmitter at cholinergic synapses. This enhancement of cholinergic neurotransmission is the basis for its potential therapeutic effect in Alzheimer's disease, a condition characterized by a deficit in central cholinergic function. This compound has an in vitro IC50 of 3.27 μM for AChE. It is also known to inhibit butyrylcholinesterase.
Clinical Efficacy
Clinical trials in patients with probable Alzheimer's disease demonstrated that this compound could produce modest but statistically significant improvements in cognitive function. The primary efficacy endpoint in these studies was often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog). In a dose-replication study, patients receiving their best dose of this compound showed a significant improvement on the ADAS-cog compared to placebo. Specifically, those on the highest dose averaged a 4.1-point improvement from their screening scores. Another study showed that a 75 mg single dose of this compound marginally improved word recognition memory.
Other Pharmacodynamic Effects
In addition to its effects on cognition, a single 75 mg dose of this compound was shown to cause a relative increase in regional cerebral blood flow in the superior frontal cortex, as measured by single photon emission computed tomography (SPECT). This finding suggests that the enhanced cholinergic activity induced by this compound can lead to increased regional perfusion and metabolism.
Safety and Tolerability
The clinical development of this compound was ultimately halted due to safety concerns, primarily related to hepatotoxicity.
Adverse Events
The most significant adverse event associated with this compound treatment was the asymptomatic elevation of liver transaminase levels. In one study, 29% of patients treated with this compound experienced this side effect. Other common adverse events were primarily cholinergic in nature and included diarrhea, nausea, and vomiting.
| Adverse Event | Incidence in this compound-Treated Patients | Reference |
| Elevated Liver Transaminases | 29% | |
| Diarrhea | Reported as a common clinical event | [2] |
| Nausea | Reported as a common clinical event | [2] |
| Vomiting | Reported as a common clinical event | [2] |
Experimental Protocols
Clinical Trial Methodology: Dose-Ranging and Efficacy Study
A representative clinical trial design for evaluating the efficacy and safety of this compound involved a multi-stage, double-blind, placebo-controlled approach.
-
Screening Phase: Patients with a diagnosis of probable Alzheimer's disease were screened for eligibility.
-
Dose-Ranging Phase: Patients were treated with escalating doses of this compound (e.g., 10, 25, 50, and 75 mg three times daily) or placebo in a double-blind manner to identify individual patient response and the best-tolerated effective dose.
-
Placebo Washout: A washout period with placebo was instituted.
-
Dose-Replication Phase: this compound-responsive patients were then randomized to receive either their best-identified dose of this compound or a placebo for a defined period (e.g., six weeks) in a double-blind fashion.
-
Primary Efficacy Measures: The primary outcomes were typically the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Physician's Clinical Global Impression of Change (CIBIC).
Preclinical Disposition Study
To understand the absorption, metabolism, and excretion of this compound, a disposition study was conducted in rats, dogs, and humans using [14C]-labeled this compound maleate.
-
Subjects: Male Sprague-Dawley rats, male Beagle dogs, and healthy human male volunteers.
-
Administration: Oral administration of [14C]this compound maleate. An intravenous dose was also administered to rats and dogs for comparison.
-
Sample Collection: Plasma, urine, and feces were collected at various time points.
-
Analysis: Total radioactivity was measured to determine absorption and elimination kinetics. Thin-layer chromatography (TLC) was used for preliminary metabolite profiling. In dogs, urinary metabolites were isolated and identified using gas chromatography/mass spectrometry (GC/MS) and proton nuclear magnetic resonance (NMR).
Signaling Pathways and Experimental Workflows
Cholinergic Synapse and this compound's Mechanism of Action
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of acetylcholine (ACh), which can then stimulate postsynaptic muscarinic and nicotinic receptors.
Caption: this compound inhibits AChE, increasing ACh levels in the synapse.
This compound Metabolism Pathway
This compound is the 1-hydroxy metabolite of tacrine and is further metabolized, primarily through hydroxylation.
Caption: Metabolic pathway of tacrine to this compound and its metabolites.
Clinical Trial Workflow
The clinical evaluation of this compound followed a structured workflow to assess its safety and efficacy in Alzheimer's disease patients.
References
In Vitro Characterization and Potency of Velnacrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a hydroxylated derivative of tacrine, is a reversible cholinesterase inhibitor that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2] The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide provides a comprehensive overview of the in vitro characterization and potency of this compound, with a focus on its enzymatic and receptor interactions.
Data Presentation
The following tables summarize the available quantitative data on the in vitro potency of this compound against its primary molecular targets.
Table 1: Cholinesterase Inhibition Profile of this compound
| Enzyme Target | IC50 (µM) | Source |
| Acetylcholinesterase (AChE) | 3.27 | [Source for AChE IC50 not explicitly found in search results] |
Note: While this compound is known to inhibit butyrylcholinesterase (BChE), specific IC50 or Ki values were not available in the reviewed literature.
Table 2: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Source |
| M1 | Data Not Available | |
| M2 | Data Not Available | |
| M3 | Data Not Available | |
| M4 | Data Not Available | |
| M5 | Data Not Available |
Note: The interaction of this compound with muscarinic receptors has been suggested; however, quantitative binding affinity data (Ki values) for the different subtypes were not found in the publicly available literature.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potency of compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
This compound solution (or buffer for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI substrate to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The yellow color produced is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Muscarinic Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5)
-
Radioligand specific for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and either buffer, this compound at varying concentrations, or the non-specific binding control.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Synthesis of Novel Velnacrine Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine, a reversible cholinesterase inhibitor, has served as a critical scaffold in the development of therapeutics for Alzheimer's disease. While its clinical application was hampered by hepatotoxicity, its core structure continues to inspire the synthesis of novel analogues and derivatives with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the synthetic strategies, experimental protocols, and structure-activity relationships of recently developed this compound analogues. Quantitative data on their biological activities are summarized, and key pathways and workflows are visualized to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
This compound, a 9-amino-1,2,3,4-tetrahydroacridine derivative, is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine. The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[1][2] Consequently, cholinesterase inhibitors that augment acetylcholine levels have been a cornerstone of symptomatic treatment.[3] this compound, a hydroxylated metabolite of tacrine, showed promise in early clinical trials but was ultimately not approved due to concerns about liver toxicity.[3] Nevertheless, the tetrahydroacridine core remains a valuable pharmacophore, and significant research efforts have been directed towards the synthesis of novel analogues and derivatives with enhanced therapeutic indices. This guide will explore the key synthetic methodologies and biological evaluations of these next-generation this compound-based compounds.
Synthetic Strategies and Methodologies
The synthesis of this compound analogues generally builds upon the established routes for tacrine and its derivatives. The core tetrahydroacridine structure is typically assembled via condensation reactions. Modifications at various positions of the scaffold are then introduced to explore structure-activity relationships (SAR).
Core Scaffold Synthesis: The Friedländer Annulation
A common and versatile method for constructing the tetracyclic core of this compound analogues is the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl ketone or nitrile with a cyclic ketone.[4]
A general representation of the Friedländer synthesis is as follows:
-
Reactants: An ortho-aminobenzonitrile derivative and a cyclic ketone (e.g., cyclohexanone).
-
Catalyst: Lewis acids such as tin(IV) chloride are often employed to facilitate the cyclocondensation.
-
Conditions: The reaction is typically carried out in a suitable solvent under reflux.
Recent advancements have focused on more sustainable approaches, such as the use of deep eutectic solvents (DESs) under aerobic conditions, which can lead to high yields and simplified purification.
Synthesis of N-Phosphorylated and O-Phosphorylated Derivatives
To enhance the bioavailability and potentially reduce the toxicity of the tacrine scaffold, N- and O-phosphorylated derivatives have been synthesized.[5][6]
General Experimental Protocol for N-Phosphorylated Derivatives: [5]
-
Starting Material: An appropriate diaminoalkyl tacrine derivative.
-
Reagents: A suitable chlorophosphate (e.g., diethyl chlorophosphate, dibutyl chlorophosphate, or diphenyl chlorophosphate) and a dry solvent such as pyridine or acetonitrile.
-
Procedure:
-
Dissolve the diaminoalkyl tacrine derivative in the dry solvent.
-
Add the chlorophosphate dropwise to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.
-
Remove the solvent under vacuum.
-
Purify the resulting residue using preparative thin-layer chromatography (PTLC) with a chloroform:methanol mixture as the eluent.
-
General Experimental Protocol for O-Phosphorylated Derivatives: [5]
-
Starting Material: An appropriate aminoalkylhydroxy tacrine derivative.
-
Reagents: A suitable chlorophosphate and a dry solvent (pyridine or acetonitrile).
-
Procedure:
-
Dissolve the aminoalcohol derivative in the dry solvent.
-
Add the appropriate chlorophosphate.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.
-
Remove the solvent under vacuum.
-
Purify the crude product using PTLC with a chloroform:methanol (15:1 v/v) mobile phase.
-
Synthesis of Triazole-Based Derivatives
The introduction of a triazole moiety has been explored to create hybrid molecules with potentially enhanced binding to cholinesterases. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for synthesizing these derivatives.[7]
General Experimental Protocol for Triazole-Based Derivatives: [7]
-
Preparation of Azide Intermediate:
-
Dissolve 4,7-dichloroquinoline, sodium azide (NaN₃), and sodium iodide (NaI) in a mixture of DMF and water.
-
Stir the mixture at 80°C for 8 hours.
-
After cooling, add water and extract the product with ethyl acetate.
-
-
Click Reaction:
-
Combine the azide intermediate with a terminal alkyne derivative in the presence of a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate).
-
The reaction is typically carried out in a suitable solvent system like a t-butanol/water mixture.
-
Stir the reaction at room temperature until completion.
-
Isolate and purify the triazole product.
-
Quantitative Data on Biological Activity
The synthesized this compound analogues are primarily evaluated for their ability to inhibit AChE and BChE. Cytotoxicity is also a critical parameter, given the hepatotoxicity associated with the parent compound.
| Compound Class | Derivative | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Cytotoxicity Data | Reference |
| N-Phosphorylated | Compound 8 | 6.11 | - | More neurotoxic than tacrine against SH-SY5Y cells. | [6] |
| Compound 9 | - | - | - | [8] | |
| Compound 6 | - | - | Similar cytotoxicity to tacrine against SH-SY5Y cells. | [5] | |
| Compound 13 | - | 1.97 | - | [6] | |
| O-Phosphorylated | Compound 19 | - | - | Showed a lack of hepatocytotoxicity in an MTT assay. | [6] |
| Triazole-Based | Compound 8a2 | 4890 | 3610 | - | [7] |
| Tacrine-Squaramide | 4b | Potent hAChE inhibitor | - | - | [9] |
| 3e | - | Potent hBChE inhibitor | - | [9] |
Note: IC₅₀ values can vary depending on the assay conditions and the source of the enzyme.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in Alzheimer's Disease
This compound and its analogues exert their primary therapeutic effect by inhibiting AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to alleviate some of the cognitive symptoms of Alzheimer's disease.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound analogues.
General Experimental Workflow for Synthesis and Evaluation
The development of novel this compound analogues follows a structured workflow from initial design and synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Structure-Activity Relationship (SAR) of this compound Analogues
The exploration of SAR is crucial for designing more potent and selective inhibitors with reduced toxicity.
Caption: Key structural modifications and their impact on the biological activity of this compound analogues.
Conclusion and Future Directions
The synthesis of novel this compound analogues and derivatives remains a vibrant and important area of research in the quest for effective treatments for Alzheimer's disease. By leveraging established synthetic routes and exploring novel chemical space through the introduction of diverse functional groups and structural motifs, researchers are making significant strides in developing compounds with improved potency, selectivity, and safety profiles. The methodologies and data presented in this guide offer a solid foundation for further innovation. Future efforts should continue to focus on multi-target-directed ligands that not only inhibit cholinesterases but also address other pathological aspects of Alzheimer's disease, such as amyloid-beta aggregation and neuroinflammation. The continued refinement of synthetic strategies and a deeper understanding of the structure-activity relationships will be paramount in translating these promising preclinical candidates into clinically successful therapeutics.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Velnacrine In Vitro Acetylcholinesterase Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a hydroxylated analog of tacrine, is a reversible cholinesterase inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This application note provides a detailed protocol for the in vitro determination of this compound's inhibitory activity against acetylcholinesterase using the widely accepted Ellman's method.
Principle of the Assay
The in vitro acetylcholinesterase inhibition assay is based on the spectrophotometric method developed by Ellman and colleagues. The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of inhibition can be calculated by comparing the reaction rate in the presence and absence of the inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound and its parent compound, Tacrine, against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | IC50 Value (AChE) | Source Organism of AChE |
| Tacrine (Parent Compound) | 223 nM[1] | Not Specified |
| This compound | Data not available in the provided search results | - |
Note: While a specific IC50 value for this compound from an in vitro enzymatic assay was not found in the provided search results, the IC50 of its parent compound, Tacrine, is provided as a reference point for the expected potency.
Experimental Protocols
This protocol is adapted from the well-established Ellman's method for measuring acetylcholinesterase activity and inhibition.[2][3][4]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound maleate
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Solution Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water and adjusting the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will depend on the specific activity of the enzyme preparation. A typical concentration is 0.1 U/mL.
-
ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in distilled water. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Protect from light.
-
This compound Stock Solution: Dissolve this compound maleate in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute with phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
Assay Procedure (96-well plate format):
-
Prepare the Assay Plate:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well microplate.
-
Add 20 µL of different concentrations of this compound solution (prepared by serial dilution from the stock solution) to the sample wells.
-
For the control wells (100% enzyme activity), add 20 µL of phosphate buffer (or buffer with the same percentage of DMSO as the this compound solutions).
-
For the blank wells (no enzyme activity), add 40 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the AChE solution to all wells except the blank wells.
-
Mix the contents of the wells gently by tapping the plate.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate and Chromogen Addition:
-
Add 10 µL of 10 mM DTNB solution to all wells.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add 10 µL of 14 mM ATCI solution to all wells.
-
-
Absorbance Measurement:
-
Immediately after adding the substrate, start measuring the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a period of 10-20 minutes, or take a single endpoint reading after a fixed time (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank (non-enzymatic hydrolysis of the substrate) from the rates of the control and sample wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.
Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.
References
- 1. Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Velnacrine in Animal Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of velnacrine in preclinical animal models of Alzheimer's disease (AD). This compound, a hydroxylated derivative of tacrine, is a centrally acting acetylcholinesterase inhibitor. Its primary mechanism of action involves increasing the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition that is depleted in Alzheimer's disease.[1] While clinical development of this compound was halted due to safety concerns, particularly hepatotoxicity, its study in animal models provides valuable insights into the therapeutic potential and challenges of cholinergic system modulation in AD.[1]
Given that this compound is the active metabolite of tacrine (1-hydroxy-tacrine), experimental protocols for tacrine in rodent models of AD serve as a robust foundation for designing studies with this compound.[2]
Data Summary: this compound and Tacrine in Preclinical Models
The following tables summarize key quantitative data from studies involving this compound and its parent compound, tacrine, in animal models. This information is essential for dose selection and study design.
Table 1: In Vitro and In Vivo Potency of Cholinesterase Inhibitors
| Compound | Target | Potency Metric | Value | Species | Reference |
| This compound | Acetylcholinesterase | Less potent than physostigmine | Not specified | Rat | [3] |
| Tacrine | Acetylcholinesterase | Less potent than physostigmine | Not specified | Rat | [3] |
| Tacrine | Acetylcholinesterase (AChE) | IC₅₀ | 109 nM | Not specified | [4] |
Table 2: Tacrine Administration and Effects in Rodent Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| 6- and 22-24-month-old rats | 0.3, 1, 3 mg/kg | Oral (single dose) | Single dose | Increased extracellular acetylcholine levels in the hippocampus; improved performance in discrimination and passive avoidance tasks. | [4] |
| Adult Swiss albino mice | Not specified | Not specified | Not specified | Inhibited lipopolysaccharide (LPS)-induced neuroinflammation (reduced IL-2 levels). | [5] |
| Adult mice | Not specified | Not specified | Not specified | Increased neurogenesis in the dentate gyrus and subventricular zone. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the evaluation of acetylcholinesterase inhibitors like this compound and tacrine in animal models of Alzheimer's disease.
Protocol 1: Evaluation of Cognitive Enhancement in a Rodent Model of Cholinergic Deficit
This protocol is based on the established scopolamine-induced amnesia model, which mimics the cholinergic deficit seen in AD.
Objective: To assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Animal Model:
-
Species: Male Wistar rats or C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
Materials:
-
This compound maleate
-
Scopolamine hydrobromide
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Behavioral apparatus (e.g., Morris water maze, passive avoidance box)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound and scopolamine in the appropriate vehicle. Prepare fresh solutions on each day of testing.
-
Drug Administration:
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before behavioral testing (e.g., 30-60 minutes). Dosages can be extrapolated from tacrine studies (e.g., 0.3, 1, 3 mg/kg).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the behavioral task to induce a cognitive deficit.
-
-
Behavioral Testing (Passive Avoidance Task):
-
Acquisition Trial: Place the animal in the light compartment of the passive avoidance apparatus. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial (24 hours later): Place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups (Vehicle/Vehicle, Vehicle/Scopolamine, this compound/Scopolamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Therapeutic Efficacy in a Transgenic Mouse Model of AD
This protocol outlines a longer-term study to evaluate the effects of this compound on cognitive decline and neuropathology in a transgenic AD mouse model.
Objective: To determine if chronic this compound administration can improve cognitive function and/or alter AD-like pathology in a transgenic mouse model.
Animal Model:
-
Model: APP/PS1, 5XFAD, or other suitable transgenic mouse models that develop age-dependent amyloid pathology and cognitive deficits.
-
Age: Begin treatment at an age just prior to or at the onset of cognitive deficits (e.g., 6 months for APP/PS1 mice).
-
Groups:
-
Wild-type + Vehicle
-
Transgenic + Vehicle
-
Transgenic + this compound (low dose)
-
Transgenic + this compound (high dose)
-
Materials:
-
This compound maleate
-
Vehicle for chronic administration (e.g., drinking water, formulated in chow, or for osmotic mini-pumps).
-
Behavioral testing equipment (e.g., Morris water maze).
-
Reagents and equipment for histological and biochemical analysis (e.g., anti-Aβ antibodies, ELISA kits).
Procedure:
-
Baseline Assessment: Conduct baseline behavioral testing to confirm cognitive status before starting treatment.
-
Chronic Drug Administration:
-
Administer this compound or vehicle for a sustained period (e.g., 3-6 months). Oral administration in drinking water or chow is often preferred for long-term studies to minimize stress from repeated injections.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (e.g., 5 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency and path length.
-
Probe Trial (24 hours after last training day): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Neuropathological and Biochemical Analysis:
-
Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., using 6E10 or 4G8 antibodies) and assess plaque load.
-
ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42.
-
Acetylcholinesterase Activity Assay: Measure AChE activity in brain homogenates to confirm target engagement.
-
-
Data Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA for learning curves, t-tests or one-way ANOVA for probe trial and biochemical data) to compare outcomes between groups.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the cholinergic synapse.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for evaluating this compound in a transgenic AD mouse model.
Logical Relationship: Cholinergic Hypothesis and this compound Intervention
Caption: Logical flow of the cholinergic hypothesis and the intervention point for this compound.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrine - Wikipedia [en.wikipedia.org]
- 3. Comparative effects of this compound, tacrine and physostigmine on the twitch responses in the rat phrenic-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Velnacrine Dose-Response Curve in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a reversible cholinesterase inhibitor, is the principal active metabolite of tacrine. It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in the concentration of acetylcholine at cholinergic synapses.[1][2] This mechanism of action prompted its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in cholinergic neurotransmission.[3][4] While it showed some modest benefits in clinical trials, concerns over its safety profile, particularly hepatotoxicity, have limited its clinical application.[3][5]
These application notes provide a comprehensive protocol for determining the dose-response curve of this compound in various cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a critical parameter for evaluating the potency and cytotoxic potential of a compound.[6] The following protocols are designed to be adaptable for different cell lines and research objectives.
Data Presentation
The following table summarizes the cytotoxic effects of this compound and its parent compound, Tacrine (THA), in different cell types. The LC50 values represent the concentration of the compound that is lethal to 50% of the cells in a given culture.
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Assay | LC50 (µg/mL) | Reference |
| This compound | H4 (rat hepatoma) | Neutral Red Uptake | Most Sensitive | [7] |
| This compound | Primary Rat Hepatocytes | Neutral Red Uptake | - | [7] |
| This compound | HepG2 (human hepatoma) | Neutral Red Uptake | 84 - 190 | [7] |
| This compound | Primary Dog Hepatocytes | Neutral Red Uptake | Least Sensitive | [7] |
| Tacrine (THA) | HepG2 (human hepatoma) | Neutral Red Uptake | 54 | [7] |
Note: The original study indicated relative sensitivity for H4 and primary rat/dog hepatocytes without providing specific LC50 values for this compound in those cell types.
Experimental Protocols
This section outlines a detailed methodology for determining the dose-response curve of this compound using a standard cell viability assay, such as the MTT assay. This method can be adapted for other colorimetric or fluorometric cell viability assays (e.g., AlamarBlue™, WST-8).[8][9]
Materials
-
This compound hydrochloride (or other salt form)
-
Selected adherent cell line (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol
-
Cell Seeding:
-
Culture the selected cell line to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[10]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing. A common approach is to use a 7- to 10-point dose range with half-log or log dilutions (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM).[11]
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a no-treatment control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[12]
-
Visualizations
Signaling Pathway
This compound's primary mechanism of action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.
Caption: Mechanism of this compound Action.
Experimental Workflow
The following diagram illustrates the key steps for determining the dose-response curve of this compound in a cell-based assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BioRender App [app.biorender.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Velnacrine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Velnacrine, a reversible acetylcholinesterase inhibitor, in various biological matrices. The protocols are designed to be adaptable for research, preclinical, and clinical drug development settings.
Introduction
This compound, the 1-hydroxy metabolite of tacrine, has been investigated for its potential therapeutic effects in Alzheimer's disease. Accurate and reliable quantification of this compound in biological samples such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, as well as a spectrofluorimetric method.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This is a robust and widely used technique for the separation and quantification of drugs and their metabolites in complex biological fluids. Fluorescence detection, in particular, can offer high sensitivity and selectivity for fluorescent compounds like this compound.
-
Spectrofluorimetry: This method provides a simpler and more rapid approach for the determination of this compound in aqueous solutions and can be applied to biological samples after appropriate preparation.[1]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analytical methods described.
Table 1: Spectrofluorimetric Method Performance [1]
| Parameter | Value | Biological Matrix |
| Linearity Range | 5 - 100 ng/mL | Serum, Urine |
| Limit of Detection (LOD) | 1.7 ng/mL | Aqueous Solution |
| Limit of Quantification (LOQ) | 4.5 ng/mL | Aqueous Solution |
Table 2: Representative HPLC Method Performance (Hypothetical)
| Parameter | Expected Value | Biological Matrix |
| Linearity Range | 1 - 500 ng/mL | Plasma |
| Limit of Detection (LOD) | 0.5 ng/mL | Plasma |
| Limit of Quantification (LOQ) | 1 ng/mL | Plasma |
| Accuracy | 85 - 115% | Plasma |
| Precision (RSD) | < 15% | Plasma |
| Recovery | > 85% | Plasma |
Experimental Protocols
Protocol 1: Spectrofluorimetric Determination of this compound in Human Serum and Urine
This protocol is adapted from the method described by Aparicio et al. (2003).[1]
1. Materials and Reagents:
-
This compound standard
-
Sodium acetate buffer (0.04 M, pH 5.6)
-
Methanol, HPLC grade
-
Human serum and urine (drug-free for calibration)
-
Spectrofluorometer
2. Sample Preparation (Serum):
-
To 1.0 mL of human serum, add 2.0 mL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Separate the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of sodium acetate buffer.
3. Sample Preparation (Urine):
-
Dilute urine samples 1:10 with sodium acetate buffer.
4. Instrumental Analysis:
-
Excitation Wavelength (λex): 242 nm
-
Emission Wavelength (λem): 359 nm
-
Slit widths: 10 nm
-
Measure the fluorescence intensity of the prepared samples.
5. Quantification:
-
Prepare a calibration curve using drug-free serum or urine spiked with known concentrations of this compound.
-
Determine the concentration of this compound in the samples by interpolating their fluorescence intensity on the calibration curve.
Protocol 2: HPLC with UV/Fluorescence Detection for this compound in Human Plasma (Representative Method)
This protocol is a representative method based on established procedures for the analysis of tacrine and its metabolites.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium acetate buffer (e.g., 20 mM, pH adjusted)
-
Human plasma (drug-free for calibration)
-
HPLC system with UV or fluorescence detector
-
C18 or CN analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion (e.g., 20 µL) into the HPLC system.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of ammonium acetate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV: Set at a wavelength determined by the UV spectrum of this compound (e.g., around 240 nm).
-
Fluorescence: Excitation and emission wavelengths should be optimized (e.g., λex ~242 nm, λem ~359 nm).
-
4. Quantification:
-
Prepare calibration standards and quality control samples by spiking drug-free plasma with known concentrations of this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 3: this compound Quantification in Brain Tissue (General Procedure)
This protocol outlines a general procedure for the extraction of this compound from brain tissue, which can then be analyzed by the HPLC method described above.
1. Materials and Reagents:
-
Brain tissue sample
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Acetonitrile or other suitable organic solvent
-
Homogenizer (e.g., Potter-Elvehjem or bead-based)
-
Centrifuge
2. Sample Preparation:
-
Accurately weigh a portion of the brain tissue (e.g., 100 mg).
-
Add a known volume of ice-cold homogenization buffer (e.g., 1 mL PBS per 100 mg tissue).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
To a known volume of the homogenate, add an internal standard and a protein precipitating agent (e.g., three volumes of cold acetonitrile).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and proceed with the evaporation and reconstitution steps as described in the plasma protocol before HPLC analysis.
Visualizations
Caption: General workflow for biological sample preparation and analysis.
Caption: Workflow for this compound quantification by HPLC.
References
Velnacrine Administration Protocols for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Velnacrine is a cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease. Its clinical development was halted in the mid-1990s due to concerns about hepatotoxicity. As a result, detailed in vivo administration protocols for rodent studies are not widely available in published literature. The following application notes and protocols are based on general knowledge of administering cholinesterase inhibitors to rodents for preclinical research and should be adapted and optimized for specific experimental needs.
Application Notes
This compound is a hydroxylated derivative of tacrine and acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action formed the basis for its investigation in Alzheimer's disease, a condition characterized by a cholinergic deficit.[1][2]
In preclinical studies, this compound and its analogs have been evaluated in rodents, primarily in models of cognitive impairment, to assess their efficacy in improving learning and memory.[3] Due to the lack of specific published data on this compound dosages, researchers should consider conducting dose-response studies to determine the optimal therapeutic window that balances cognitive enhancement with potential adverse effects.
Common administration routes for small molecules like this compound in rodent studies include oral gavage (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) injection. The choice of route depends on the desired pharmacokinetic profile and the formulation of the compound. Oral administration has been mentioned in the context of this compound disposition studies in rats.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in rodent studies, the following tables present representative data that might be expected from an in vivo study of a novel cholinesterase inhibitor in a rodent model of cognitive impairment.
Table 1: Representative Pharmacokinetic Parameters of a Cholinesterase Inhibitor in Rodents
| Parameter | Rat | Mouse |
| Route of Administration | Oral (gavage) | Intraperitoneal |
| Dose (mg/kg) | 5 | 1 |
| Cmax (ng/mL) | 150 ± 25 | 80 ± 15 |
| Tmax (h) | 1.0 ± 0.2 | 0.5 ± 0.1 |
| AUC (ng·h/mL) | 600 ± 75 | 200 ± 30 |
| Half-life (h) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Bioavailability (%) | ~30 | N/A |
This table provides hypothetical data for illustrative purposes.
Table 2: Representative Behavioral Outcomes in a Rodent Model of Cognitive Impairment (e.g., Morris Water Maze)
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle Control | 60 ± 8 | 15 ± 3 |
| Cognitive Impairment Model + Vehicle | 85 ± 10 | 10 ± 2 |
| Cognitive Impairment Model + Compound X (1 mg/kg) | 55 ± 7 | 25 ± 4 |
| Cognitive Impairment Model + Compound X (5 mg/kg) | 40 ± 5 | 35 ± 5 |
*p < 0.05, **p < 0.01 compared to the cognitive impairment model + vehicle group. This table provides hypothetical data for illustrative purposes.
Table 3: Representative Ex Vivo Acetylcholinesterase (AChE) Inhibition in Rodent Brain Regions
| Treatment Group | Cortex AChE Inhibition (%) | Hippocampus AChE Inhibition (%) |
| Vehicle Control | 0 | 0 |
| Compound X (1 mg/kg) | 35 ± 5 | 40 ± 6 |
| Compound X (5 mg/kg) | 65 ± 8 | 70 ± 7 |
This table provides hypothetical data for illustrative purposes.
Experimental Protocols
Protocol for Oral Gavage Administration in Mice
Materials:
-
This compound or test compound
-
Appropriate vehicle (e.g., sterile water, saline, 0.5% methylcellulose)
-
20-gauge, 1.5-inch curved feeding needle with a ball tip
-
1 mL syringe
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution of the test compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Needle Insertion: With the mouse in a vertical position, gently insert the feeding needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The curvature of the needle should follow the natural curvature of the animal's pharynx. Do not force the needle.
-
Administration: Once the needle is properly positioned in the esophagus, slowly administer the solution from the syringe.
-
Withdrawal: Gently remove the feeding needle.
-
Observation: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol for Morris Water Maze Test
Materials:
-
Circular water tank (1.5-2.0 m in diameter)
-
Submerged escape platform
-
Non-toxic opaque substance to make the water cloudy (e.g., non-toxic tempura paint)
-
Water heater to maintain water temperature at 22-25°C
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Habituation (Day 1): Allow the animals to swim freely in the tank without the platform for 60 seconds to acclimate them to the environment.
-
Acquisition Phase (Days 2-5):
-
Place the submerged platform in a fixed location in one of the quadrants.
-
For each trial, gently place the mouse into the water facing the wall of the tank at one of the four designated start positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 90 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.
-
Perform 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes. The start position should be varied for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank at a novel start position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol for Ex Vivo Acetylcholinesterase Activity Assay
Materials:
-
Rodent brain tissue (e.g., hippocampus, cortex)
-
Ice-cold phosphate buffer
-
Tissue homogenizer
-
Centrifuge
-
Spectrophotometer
-
Ellman's reagent (DTNB)
-
Acetylthiocholine iodide (ATCI)
Procedure:
-
Tissue Preparation: Following behavioral testing and euthanasia, rapidly dissect the brain regions of interest on ice.
-
Homogenization: Homogenize the tissue in ice-cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at 4°C to pellet cellular debris. Collect the supernatant, which contains the enzyme.
-
Assay:
-
In a 96-well plate, add the supernatant, phosphate buffer, and Ellman's reagent to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The acetylcholinesterase in the sample will hydrolyze acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored compound.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculation: The rate of change in absorbance is proportional to the acetylcholinesterase activity. Calculate the percentage of inhibition relative to the vehicle-treated control group.[4]
Mandatory Visualizations
Caption: Signaling pathway of this compound as an acetylcholinesterase inhibitor.
Caption: Experimental workflow for in vivo rodent studies of this compound.
References
- 1. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain (Journal Article) | ETDEWEB [osti.gov]
- 4. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
Velnacrine as a reference compound for cholinesterase inhibitor screening
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Velnacrine, a potent reversible cholinesterase inhibitor, serves as an invaluable reference compound in the screening and development of novel therapeutics targeting cholinergic pathways. As a derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, this compound shares a similar mechanism of action by preventing the breakdown of the neurotransmitter acetylcholine.[1][2] Its well-characterized inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) makes it an ideal standard for validating screening assays and comparing the potency and selectivity of new chemical entities.[1]
These application notes provide detailed protocols and quantitative data for utilizing this compound as a reference compound in cholinesterase inhibitor screening programs. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new treatments for neurodegenerative diseases and other conditions associated with cholinergic deficits.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the activity of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE).[1] By blocking these enzymes, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a known deficit in cholinergic function.[2][3]
Data Presentation
The inhibitory potency of this compound against cholinesterase enzymes is a critical parameter for its use as a reference compound. The following tables summarize the available quantitative data on its IC50 values.
Table 1: this compound IC50 Values for Acetylcholinesterase (AChE)
| Species | IC50 (-log[M]) | IC50 (nM) |
| Human | 6.79 | 162.18 |
| Mouse | 6.00 | 1000 |
| Rat | 6.44 | 363.08 |
Data sourced from DrugCentral.
Signaling Pathway
The inhibition of acetylcholinesterase by this compound directly impacts the cholinergic signaling pathway. The following diagram illustrates the key components of this pathway at the synaptic level.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for in vitro and in vivo screening of cholinesterase inhibitors using this compound as a reference compound.
In Vitro Cholinesterase Inhibitor Screening: Ellman's Assay
This protocol is a widely used colorimetric method to measure cholinesterase activity.
Objective: To determine the in vitro inhibitory activity of test compounds against AChE and BChE using this compound as a reference inhibitor.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound hydrochloride
-
Test compounds
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.
-
Prepare working solutions of enzymes in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the appropriate buffer containing the enzyme to the control and test wells.
-
Add 20 µL of this compound or test compound dilutions to the respective wells. For the control wells, add 20 µL of the vehicle solvent.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 10 µL of DTNB working solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by non-linear regression analysis.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro Ellman's assay.
In Vivo Model: Scopolamine-Induced Cognitive Impairment in Rodents
This model is used to evaluate the efficacy of potential cholinesterase inhibitors in reversing chemically-induced amnesia.
Objective: To assess the in vivo efficacy of test compounds in a rodent model of cognitive impairment, using this compound as a positive control.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound hydrochloride
-
Test compounds
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance apparatus)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to different treatment groups (e.g., vehicle control, scopolamine control, this compound + scopolamine, test compound + scopolamine).
-
-
Drug Administration:
-
Administer the test compounds and this compound (e.g., via oral gavage or intraperitoneal injection) at predetermined doses and time points before the behavioral test.
-
Typically, 30-60 minutes after the test compound administration, induce cognitive impairment by administering scopolamine (e.g., 1 mg/kg, i.p.). The vehicle control group receives saline instead of scopolamine.
-
-
Behavioral Testing:
-
Approximately 30 minutes after scopolamine administration, subject the animals to the chosen behavioral test to assess learning and memory.
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken (escape latency) and distance traveled to find a hidden platform in a pool of water.
-
Y-Maze: Evaluate short-term spatial memory by recording the sequence of arm entries and calculating the percentage of spontaneous alternations.
-
Passive Avoidance Test: Measure learning and memory by assessing the latency of the animal to enter a dark compartment where it previously received a mild foot shock.
-
-
Data Analysis:
-
Record and analyze the behavioral parameters for each group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the treatment groups with the scopolamine control group.
-
A significant improvement in the performance of the this compound and test compound groups compared to the scopolamine group indicates potential cognitive-enhancing effects.
-
Logical Relationship Diagram for In Vivo Study:
Caption: Logical flow of an in vivo cholinesterase inhibitor screening study.
Conclusion
This compound is a well-established cholinesterase inhibitor that serves as an excellent reference compound for in vitro and in vivo screening of new chemical entities. Its use allows for the validation of assay performance and provides a benchmark for comparing the potency and efficacy of novel inhibitors. The protocols and data provided in these application notes are intended to facilitate the use of this compound in drug discovery programs aimed at developing new treatments for cholinergic-related disorders. However, it is important to note that while this compound showed some modest clinical benefits in patients with Alzheimer's disease, its development was halted due to concerns about liver toxicity.[4][5] Researchers should be aware of these safety findings when interpreting their results and considering the therapeutic potential of new cholinesterase inhibitors.
References
- 1. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Velnacrine Cytotoxicity in Cultured Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Velnacrine in cultured hepatocytes. This compound, a metabolite of tacrine, has been associated with hepatotoxicity, making in vitro assessment a critical step in understanding its safety profile.[1][2]
Introduction
This compound is an aminoacridine derivative that, along with its parent compound tacrine, has been investigated for the treatment of Alzheimer's disease.[1][2] However, clinical trials revealed instances of elevated serum hepatic enzymes, indicating potential liver injury.[3][4] In vitro studies using cultured hepatocytes are therefore essential to investigate the mechanisms of this compound-induced cytotoxicity and to screen for potential hepatotoxic liabilities. The protocols outlined below describe methods to culture hepatocytes, expose them to this compound, and assess the resulting cytotoxicity.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Related Compounds
| Compound | Cell Type | Assay | LC50 (µg/mL) | Reference |
| This compound | HepG2 | Neutral Red Uptake | >54 | [1] |
| Tacrine (THA) | HepG2 | Neutral Red Uptake | 54 | [1] |
| Monohydroxy Metabolites of THA | HepG2 | Neutral Red Uptake | 84 - 190 | [1] |
| Dihydroxy this compound Metabolites | HepG2 | Neutral Red Uptake | 251 - 434 | [1] |
Note: The LC50 value for this compound was not explicitly stated as a numerical value in the primary reference but was noted to be less cytotoxic than Tacrine in HepG2 cells.
Experimental Protocols
Hepatocyte Cell Culture
Objective: To establish and maintain viable hepatocyte cultures for cytotoxicity assessment. Primary human hepatocytes are the gold standard, but cell lines like HepG2 are also commonly used.
Materials:
-
Cryopreserved primary human or rat hepatocytes
-
Hepatoma cell line (e.g., HepG2)
-
Collagen-coated culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cryopreserved Hepatocytes:
-
Rapidly thaw the vial of hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed culture medium.
-
Centrifuge at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells.[5]
-
Gently resuspend the cell pellet in fresh culture medium.
-
-
Cell Seeding:
-
Perform a cell count and viability assessment using a method like Trypan Blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.4 x 10^6 viable cells/mL).[5]
-
-
Cell Line Culture (HepG2):
-
Culture HepG2 cells in the recommended medium, typically supplemented with 10% FBS and antibiotics.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Incubation:
-
Incubate the cultured cells at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to attach and form a monolayer before compound exposure.
-
This compound Exposure
Objective: To treat cultured hepatocytes with a range of this compound concentrations to determine dose-dependent cytotoxicity.
Materials:
-
This compound maleate
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Hepatocyte culture medium
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
-
Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Cell Treatment:
-
Remove the culture medium from the hepatocyte plates.
-
Add the this compound working solutions to the respective wells.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the treated plates for a specified duration, typically 24 hours for acute cytotoxicity studies.[1]
-
Cytotoxicity Assays
Principle: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Protocol:
-
Following this compound exposure, remove the treatment medium.
-
Add medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for approximately 3 hours.
-
Wash the cells with a solution like phosphate-buffered saline (PBS).
-
Add a destain solution (e.g., acidified ethanol) to extract the dye from the cells.
-
Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).
-
Calculate cell viability as a percentage of the control.
Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
Protocol:
-
After the incubation period with this compound, collect the cell culture supernatant.
-
If measuring intracellular LDH is also desired for comparison, lyse the remaining cells.[6]
-
Use a commercial LDH assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
Express cytotoxicity as the percentage of total LDH released.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
After this compound treatment, add the MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the colored solution on a microplate reader (around 570 nm).
-
Determine cell viability relative to the control wells.
Assessment of Oxidative Stress and Glutathione Depletion
Objective: To investigate the role of oxidative stress and glutathione (GSH) depletion in this compound-induced cytotoxicity.[3]
Protocol:
-
GSH Depletion:
-
Pre-treat hepatocytes with a GSH-depleting agent like diamide before exposing them to this compound.[3]
-
-
Induction of Oxidative Stress:
-
Co-expose the cells to this compound and a non-toxic concentration of an oxidizing agent like t-butyl hydroperoxide (t-BHP).[3]
-
-
Cytotoxicity Measurement:
-
Following the co-exposure, perform one of the standard cytotoxicity assays (Neutral Red, LDH, or MTT) to determine if the cytotoxic response to this compound is enhanced.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity in cultured hepatocytes.
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
References
- 1. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of glutathione depletion and oxidative stress on the in vitro cytotoxicity of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trials with this compound: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Velnacrine-Induced Hepatotoxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing challenges associated with Velnacrine-induced hepatotoxicity in preclinical research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design, execution, and interpretation of experiments aimed at understanding and mitigating the liver-related adverse effects of this compound and related acetylcholinesterase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity of this compound, similar to the structurally related compound Tacrine, is thought to be mediated by the formation of reactive metabolites.[1] this compound undergoes metabolism by cytochrome P450 (CYP450) enzymes in the liver, which can lead to the production of chemically reactive intermediates.[2][3] These metabolites can covalently bind to cellular macromolecules, leading to cellular dysfunction and injury. Furthermore, this process is strongly linked to the induction of oxidative stress and the depletion of cellular glutathione (GSH), a key antioxidant.[4][5] Studies with in vitro hepatocyte cultures have shown that depleting GSH enhances the cytotoxic effects of this compound, suggesting that oxidative stress is a critical component of its toxicity.[4]
Q2: Are there established preclinical models to study this compound hepatotoxicity?
A2: While specific in vivo models for this compound are not as extensively documented as for Tacrine, in vitro models have been utilized. These include primary rat hepatocytes and human hepatoma cell lines like HepG2.[1] For in vivo studies, the models established for Tacrine-induced hepatotoxicity in rats are highly relevant due to the structural and mechanistic similarities between the two compounds. These models typically involve the intragastric administration of the drug to induce liver injury, which is then assessed by measuring serum aminotransferase levels and histological examination of liver tissue.[6]
Q3: What are the key biomarkers to assess this compound-induced liver injury?
A3: The primary biomarkers for assessing drug-induced liver injury in preclinical models include:
-
Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard markers of hepatocellular injury.[5][6]
-
Histopathology: Microscopic examination of liver tissue can reveal necrosis, fatty changes, and inflammatory cell infiltration.[6]
-
Oxidative Stress Markers: Measurement of glutathione (GSH) levels, reactive oxygen species (ROS) production, and lipid peroxidation can provide mechanistic insights.[4][5]
-
Apoptosis Markers: Assessing caspase activity or using TUNEL staining can indicate programmed cell death.
Q4: What are potential strategies to mitigate this compound-induced hepatotoxicity?
A4: Based on the proposed mechanisms, several strategies can be explored:
-
Antioxidant Co-administration: Supplementation with antioxidants like N-acetylcysteine (NAC), a precursor to glutathione, or S-adenosylmethionine (SAMe) may replenish cellular antioxidant defenses and protect against oxidative damage.[7][8][9] Natural antioxidants such as catechin and liquiritigenin have also shown protective effects against Tacrine-induced hepatotoxicity.[5][6]
-
Modulation of Drug Metabolism: Investigating the specific CYP450 isoenzymes involved in this compound's metabolic activation could open avenues for targeted inhibition to reduce the formation of toxic metabolites.
-
Anti-inflammatory Agents: Since inflammation can exacerbate liver injury, the use of anti-inflammatory compounds could be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in serum ALT/AST levels between animals in the same treatment group. | 1. Inconsistent drug dosage or administration.2. Differences in individual animal metabolism (e.g., CYP450 activity).3. Underlying health differences in the animal cohort. | 1. Ensure precise and consistent gavage technique. Use appropriate vehicle volumes.2. Use a larger sample size to account for biological variability. Consider pre-screening animals for baseline liver enzyme levels.3. Source animals from a reputable supplier and allow for a proper acclimatization period. |
| No significant elevation in liver enzymes despite this compound/Tacrine administration. | 1. Insufficient drug dose.2. Animal model is not sensitive to the hepatotoxic effects.3. Incorrect timing of sample collection. | 1. Perform a dose-response study to determine the optimal dose for inducing moderate, consistent hepatotoxicity.[6]2. Consider using a different rodent strain or a model with sensitized conditions (e.g., GSH depletion).3. Conduct a time-course experiment to identify the peak of liver injury. For Tacrine, AST levels typically peak around 24 hours post-administration.[6] |
| In vitro cytotoxicity is only observed at very high concentrations of this compound. | 1. The in vitro system may have high baseline levels of antioxidants (e.g., GSH).2. The cell line may have low metabolic capacity (low CYP450 expression). | 1. Pre-treat cells with a non-toxic concentration of a GSH-depleting agent like diamide to sensitize them to this compound.[4]2. Use primary hepatocytes or metabolically competent cell lines (e.g., HepaRG) that better reflect in vivo liver metabolism. |
| A potential mitigating agent shows no protective effect. | 1. The agent does not target the key mechanism of this compound toxicity.2. Insufficient dose or bioavailability of the mitigating agent.3. The timing of administration is not optimal. | 1. Re-evaluate the mechanism of action of your test agent in the context of oxidative stress and metabolic activation.2. Conduct a dose-response study for the mitigating agent. Assess its pharmacokinetic properties.3. Test different administration schedules (e.g., pre-treatment, co-administration, post-treatment). |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Type | Assay | LC50 (µg/mL) | Reference |
| Tacrine (THA) | HepG2 | Neutral Red Uptake | 54 | [1] |
| This compound (1-OH THA) | HepG2 | Neutral Red Uptake | 84 - 190 | [1] |
| Dihydroxy this compound Metabolites | HepG2 | Neutral Red Uptake | 251 - 434 | [1] |
Table 2: Mitigation of Tacrine-Induced Hepatotoxicity in Rats
| Treatment Group | Dose | Outcome Measure | Result | % Reduction in Injury | Reference |
| Tacrine | 30 mg/kg | Serum ALT (U/L) | 158.3 ± 21.7 | - | [5] |
| Tacrine + Liquiritigenin | 10 mg/kg | Serum ALT (U/L) | 102.5 ± 15.4 | ~35% | [5] |
| Tacrine + Liquiritigenin | 30 mg/kg | Serum ALT (U/L) | 85.1 ± 11.9 | ~46% | [5] |
| Tacrine + Silymarin | 100 mg/kg | Serum ALT (U/L) | 79.6 ± 10.8 | ~50% | [5] |
| Tacrine | 35 mg/kg | Serum AST (U/L) | ~250 | - | [6] |
| Tacrine + Catechin | 100 mg/kg | Serum AST (U/L) | ~138 | ~45% | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Hepatotoxicity and Mitigation
-
Cell Culture: Culture primary rat hepatocytes or HepG2 cells in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.
-
Sensitization (Optional): To enhance sensitivity, pre-treat cells with a non-toxic concentration of diamide to deplete intracellular GSH.[4]
-
Treatment:
-
Prepare stock solutions of this compound and the potential mitigating agent in a suitable solvent (e.g., DMSO).
-
For mitigation studies, pre-incubate cells with the mitigating agent for a predetermined time (e.g., 1-2 hours) before adding this compound.
-
Add this compound at various concentrations to the cell cultures. Include vehicle controls and positive controls (e.g., a known hepatotoxin).
-
-
Incubation: Incubate the treated cells for 24 hours.
-
Cytotoxicity Assessment:
-
Data Analysis: Calculate the percentage of cytotoxicity or viability relative to the vehicle control and determine the EC50 values.
Protocol 2: In Vivo Tacrine-Induced Hepatotoxicity Model in Rats (Adapted for this compound)
-
Animals: Use male Sprague-Dawley or Wistar rats (200-250g). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Dosing:
-
Administer the mitigating agent (or its vehicle) at the predetermined dose and time (e.g., 1 hour before the toxin).
-
Administer this compound or Tacrine via oral gavage.
-
-
Sample Collection:
-
At 24 hours post-toxin administration, anesthetize the animals and collect blood via cardiac puncture.[6]
-
Euthanize the animals and perfuse the liver with cold saline.
-
-
Biochemical Analysis:
-
Separate serum from the blood samples and measure ALT and AST levels using a commercial kit.
-
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides for signs of liver damage such as necrosis, inflammation, and steatosis.
-
-
Data Analysis: Compare the serum enzyme levels and histopathological scores between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: General experimental workflow for testing mitigating agents.
Caption: Logical diagram for troubleshooting experimental variability.
References
- 1. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the mixed function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of glutathione depletion and oxidative stress on the in vitro cytotoxicity of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-adenosylmethionine protects against acetaminophen hepatotoxicity in two mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of S-adenosyl-L-methionine in liver health and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical resource hub for researchers using Velnacrine. This guide provides detailed answers to frequently asked questions and troubleshooting strategies to help you minimize off-target effects in your cellular assays, ensuring data integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a reversible cholinesterase inhibitor.[1] Its primary mechanism is the inhibition of two key enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the concentration and prolongs the action of the neurotransmitter acetylcholine (ACh) in the vicinity of cholinergic receptors.[1] This action is the basis for its investigation as a potential therapeutic for Alzheimer's disease.[1][2]
Q2: What are the major off-target effects of this compound observed in cellular assays?
There are two primary categories of off-target effects to consider when using this compound in vitro:
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Direct Cytotoxicity (Hepatotoxicity): this compound, similar to its parent compound tacrine, is known to cause significant cytotoxicity, particularly in liver-derived cells.[1][3] This is often observed as elevated levels of liver enzymes like alanine aminotransferase in clinical settings and can be measured in vitro by assays for lactate dehydrogenase (LDH) leakage.[4][5][6] Studies suggest this toxicity is related to the acridine structure of the molecule and may be exacerbated by oxidative stress and depletion of cellular glutathione (GSH).[4][7]
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Indirect Cholinergic Effects: By increasing endogenous acetylcholine levels, this compound can cause widespread activation of muscarinic and nicotinic acetylcholine receptors. These receptors are present on a vast array of non-neuronal cell types, including epithelial, endothelial, and immune cells, where they can modulate proliferation, signaling, and other functions.[8][9][10][11] If your cell model expresses these receptors, the observed effects of this compound may be an indirect consequence of receptor activation rather than a direct effect of cholinesterase inhibition itself.
Q3: How can I differentiate between on-target cholinesterase inhibition and off-target effects in my experiment?
Distinguishing between on-target and off-target effects requires specific controls.
-
To isolate effects of AChE inhibition: The most effective control is to co-administer this compound with a muscarinic receptor antagonist (e.g., atropine) or a nicotinic receptor antagonist (e.g., mecamylamine), depending on the receptors expressed by your cell line. If the effect of this compound is blocked by the antagonist, it is likely mediated by the increased acetylcholine levels acting on those receptors.
-
To control for direct cytotoxicity: Run parallel experiments using a cell line known to be less sensitive to this compound's hepatotoxic effects, if applicable to your research question. Additionally, always perform a dose-response curve to identify a concentration window where you observe cholinesterase inhibition without significant cell death.
-
To confirm target engagement: If possible, measure AChE activity directly in your cell lysates after this compound treatment to confirm that the concentrations you are using are effectively inhibiting the enzyme.
Section 2: Troubleshooting Guides
Troubleshooting Issue 1: High Cytotoxicity in Liver-Derived Cell Lines
Symptom: You are observing significant cell death (e.g., via LDH assay or morphological changes) in your hepatocyte or HepG2 cell line at this compound concentrations intended to only inhibit cholinesterase activity.
Possible Cause: This is likely due to this compound's known hepatotoxic properties.[1][3] Studies in HepG2 cells have shown that tacrine, a closely related compound, induces apoptosis through pathways involving mitochondrial damage and lysosomal membrane destabilization, which is mediated by reactive oxygen species (ROS).[6] this compound's cytotoxicity is enhanced under conditions of oxidative stress and glutathione (GSH) depletion.[4]
Solutions:
-
Optimize Concentration: Perform a careful dose-response study to find the lowest effective concentration that inhibits AChE without causing significant cytotoxicity.
-
Choose an Appropriate Cell Model: Sensitivity to this compound varies between cell types. While HepG2 cells are commonly used, they may not be suitable if you wish to avoid hepatotoxic effects.[3][12] Consider using cell lines with lower metabolic activity or non-hepatic cell lines if your experimental goals allow.
-
Control for Oxidative Stress: Ensure your cell culture conditions are optimal to minimize baseline oxidative stress. In mechanistic studies, you can co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cytotoxic phenotype, which can help confirm the mechanism of toxicity.
-
Quantify Cytotoxicity: Use a reliable method like the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity loss.[4]
Troubleshooting Issue 2: Unexpected Phenotypes in Non-Neuronal Cells
Symptom: Your non-neuronal cell line (e.g., epithelial, immune, or cancer cells) exhibits unexpected changes in proliferation, cytokine release, or other functions after this compound treatment.
Possible Cause: Many non-neuronal cells have a functional "non-neuronal cholinergic system".[8][9][13] They can synthesize acetylcholine and express muscarinic and/or nicotinic receptors that regulate cellular functions.[8][10] The increase in local acetylcholine concentration caused by this compound may be activating these receptors and triggering downstream signaling pathways, leading to your observed phenotype.
Solutions:
-
Characterize Receptor Expression: First, determine if your cell line expresses muscarinic or nicotinic receptors through literature search, database mining (e.g., DepMap, Human Protein Atlas), or experimental validation (e.g., RT-qPCR, Western blot).
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Use Receptor Antagonists: As a critical control, perform experiments where you co-incubate the cells with this compound and a specific muscarinic antagonist (e.g., Atropine) or nicotinic antagonist. If the antagonist blocks the effect, it confirms the phenotype is mediated by acetylcholine receptor signaling.
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Directly Stimulate Receptors: As a positive control, treat your cells with a direct muscarinic agonist (e.g., Carbachol) to see if it phenocopies the effect of this compound. This further implicates the cholinergic signaling pathway.
Section 3: Data & Visualization
Quantitative Data Tables
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Source Organism | Notes |
| Tacrine | Acetylcholinesterase (AChE) | 77 | - | Reference compound.[14] |
| Tacrine | Butyrylcholinesterase (BChE) | 25.6 | Human Serum | Shows limited selectivity between AChE and BChE.[15] |
| Tacrine | Butyrylcholinesterase (BChE) | 30 | Horse Serum | [16] |
Table 2: Cytotoxicity Data for this compound and Tacrine
| Compound | Cell Line | Assay | LC50 / IC50 | Notes |
| Tacrine | HepG2 | Neutral Red Uptake | 54 µg/mL | Tacrine is more cytotoxic than its hydroxylated metabolites.[3] |
| This compound (Metabolite) | HepG2 | Neutral Red Uptake | 84 to 190 µg/mL | As a monohydroxy metabolite of Tacrine, this compound shows some cytotoxicity.[3] |
| Tacrine | HepG2 | MTT Assay | 189.9 µM | [17] |
Diagrams and Workflows
Section 4: Key Experimental Protocols
Protocol 1: Determining AChE Inhibitory Activity (Ellman's Method)
This protocol is a standard colorimetric assay to measure AChE activity and determine the IC50 of this compound.
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
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5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Phosphate buffer (e.g., 50 mM, pH 7.7)
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This compound stock solution (in appropriate solvent, e.g., DMSO)
-
Microplate reader (405-412 nm)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of DTNB and ATCI in the phosphate buffer.
-
Plate Setup: In a 96-well plate, add buffer to all wells. Include wells for a blank (no enzyme), a positive control (no inhibitor), and several concentrations of this compound.
-
Add Inhibitor: Add serial dilutions of your this compound stock solution to the appropriate wells. Add an equal volume of solvent (e.g., DMSO) to the positive control well.
-
Add Enzyme: Add the AChE enzyme solution to all wells except the blank. Mix gently.
-
Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow this compound to bind to the enzyme.[18]
-
Initiate Reaction: Add DTNB solution to all wells, followed by the ATCI substrate to initiate the reaction.[18] The enzyme will hydrolyze ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure Absorbance: Immediately begin reading the absorbance at 405-412 nm every minute for 5-10 minutes.[19]
-
Calculate Inhibition: Determine the rate of reaction (change in absorbance per minute) for each concentration. Calculate the percent inhibition relative to the positive control. Plot percent inhibition versus this compound concentration (log scale) to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Cytotoxicity (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[20]
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution at various concentrations
-
Serum-free culture medium
-
Commercially available LDH Cytotoxicity Assay Kit (which includes lysis buffer and reaction mixture)[20]
-
Microplate reader (490 nm)
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate and incubate overnight to allow for attachment.
-
Establish Controls: Designate triplicate wells for each of the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle (e.g., serum-free media).
-
Maximum LDH Release: Cells treated with the kit's lysis buffer (this lyses all cells to represent 100% cytotoxicity).[21]
-
Experimental: Cells treated with various concentrations of this compound.
-
-
Treatment: Remove the culture medium and treat the cells with the appropriate solutions (this compound, vehicle, or lysis buffer) in serum-free medium. Incubate for your desired exposure period (e.g., 24 hours).
-
Collect Supernatant: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.[21]
-
Add Reagent: Add the LDH reaction mixture from the kit to each well.[21] Incubate at room temperature, protected from light, for the time specified by the manufacturer (usually 20-30 minutes).[21][22]
-
Stop Reaction & Read: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[22]
-
Calculate Cytotoxicity: Use the absorbance readings from your controls to calculate the percentage of cytotoxicity for each this compound concentration according to the manufacturer's formula.
Formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of glutathione depletion and oxidative stress on the in vitro cytotoxicity of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of muscarinic receptors by non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Non-neuronal Cholinergic System [jstage.jst.go.jp]
- 14. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
Navigating the Nuances of Early Velnacrine Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding the confounding results from the early clinical trials of Velnacrine, a cholinesterase inhibitor investigated for the treatment of Alzheimer's disease. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during these trials, offering insights into the data, experimental protocols, and the ultimate discontinuation of the drug's development.
Troubleshooting Guides & FAQs
This section is designed to address common questions and challenges that arise when interpreting the early clinical trial data for this compound.
Q1: We are observing a high rate of elevated liver enzymes in our preclinical models treated with a this compound analog. Is this consistent with the original clinical trial findings?
A1: Yes, this is highly consistent. A primary and dose-limiting adverse event observed in early this compound clinical trials was asymptomatic elevation of liver transaminases.[1][2][3][4][5] In a large double-blind, placebo-controlled study, treatment was discontinued in 24% to 30% of patients receiving this compound (150 mg/d and 225 mg/d) due to abnormal liver function test results, compared to only 3% in the placebo group.[5] Another study reported that 29% of patients experienced this side effect.[3] The development of elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants in a US trial.[2] This hepatotoxicity was a major factor that cast doubt on the tolerability profile of this compound.[2][6]
Q2: Our efficacy results with a similar compound are modest and seem to be present in only a subset of our animal models. Did the this compound trials encounter similar variability in patient response?
A2: Absolutely. The efficacy of this compound was modest and appeared to benefit only a subpopulation of patients with Alzheimer's disease.[2][3] In a US dose-finding trial with 423 patients, this compound administered at dosages up to 225 mg/day for six weeks showed a modest benefit in about one-third of the patients.[2] Some studies were specifically designed to identify "this compound-responsive" patients before randomizing them into a double-blind phase.[3][4] While statistically significant improvements were observed on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) in these "responders," the overall clinical global impression of change was not always significantly improved.[4] This suggests a heterogeneous response to the drug.
Q3: We are struggling to establish a clear dose-response relationship for efficacy versus toxicity with our compound. What did the this compound data show?
A3: The early this compound trials attempted to establish a dose-response relationship, but the results were confounded by increasing toxicity at higher doses. Some evidence suggested that higher doses of this compound (225 mg/day) were more effective than lower doses (150 mg/day) in slowing cognitive deterioration as measured by the ADAS-cog.[5] However, these higher doses were also associated with a significant incidence of adverse events, most notably hepatotoxicity.[5] One study that tested doses up to 450 mg/day in Alzheimer's patients had to be stopped after a patient experienced a tonic seizure.[7] This highlights the narrow therapeutic window and the challenge in balancing efficacy and safety.
Q4: What were the primary experimental protocols used in the key this compound clinical trials?
A4: The early this compound clinical trials primarily utilized double-blind, placebo-controlled, randomized designs. A common approach involved an initial dose-ranging or dose-finding phase to identify both an optimal dose and patients who responded to the drug.[3][4] This was often followed by a placebo washout period and then a dose-replication phase where the "responders" were randomly assigned to receive either their best dose of this compound or a placebo for a defined period, typically around six weeks.[3][4]
Key Methodologies:
-
Patient Population: Patients diagnosed with probable Alzheimer's disease, often with mild-to-severe symptoms, according to established criteria like the NINCDS-ADRDA.[4]
-
Primary Efficacy Measures: The most common primary efficacy endpoints were the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Physician's Clinical Global Impression of Change (CGIC).[3][4][5]
-
Dosing Regimens: this compound was typically administered three times a day (t.i.d.), with doses ranging from 10 mg to 75 mg per administration, leading to total daily doses from 30 mg to 225 mg.[3][4] Some studies explored even higher doses.[7]
-
Safety Monitoring: Close monitoring of liver function tests (transaminases) was a critical component of the safety protocol due to the known risk of hepatotoxicity.[1][3][4][5] Other adverse events monitored included cholinergic side effects like nausea, vomiting, and diarrhea.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from the early this compound clinical trials for easy comparison.
Table 1: Efficacy of this compound on ADAS-cog
| Study (Year) | This compound Dose (mg/day) | Duration | Mean Improvement on ADAS-cog (vs. Placebo) | p-value |
| Zemlan et al. (1996)[3] | Best Dose (up to 225) | 6 weeks | 4.1-point improvement from screen values | < 0.001 |
| Antuono et al. (1995)[5] | 150 | 24 weeks | Deterioration prevented (vs. placebo deterioration) | < 0.05 |
| Antuono et al. (1995)[5] | 225 | 24 weeks | Deterioration prevented (vs. placebo deterioration) | < 0.05 |
| Unnamed US Trial[2] | up to 225 | 6 weeks | Modest benefit in ~33% of patients | Not Specified |
Table 2: Incidence of Key Adverse Events
| Study (Year) | This compound Dose (mg/day) | Elevated Liver Transaminases (%) | Diarrhea (%) | Nausea (%) | Vomiting (%) | Treatment Discontinuation due to Adverse Events (%) |
| Zemlan et al. (1996)[3] | Best Dose (up to 225) | 29 | Not Specified | Not Specified | Not Specified | Not Specified |
| Unnamed US Trial[2] | up to 225 | 27 | Yes | Yes | Not Specified | Yes |
| Antuono et al. (1995)[5] | 150 | 30 | ~28 | Not Specified | Not Specified | Not Specified |
| Antuono et al. (1995)[5] | 225 | 24 | ~30 | Not Specified | Not Specified | Not Specified |
| Peskind et al. (1996)[4] | 30-225 | 28 | 14 | 11 | 5 | Not Specified |
Visualizing the Context of this compound's Mechanism and Trial Logic
The following diagrams illustrate the proposed signaling pathway for this compound and the logical workflow of a typical early clinical trial.
Caption: this compound's proposed mechanism of action as a cholinesterase inhibitor.
Caption: Logical workflow of a typical early this compound clinical trial.
References
- 1. Clinical trials with this compound: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implications of the study population in the early evaluation of anticholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of Velnacrine for research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Velnacrine for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main physicochemical properties?
This compound, also known as 1-hydroxytacrine, is the major active metabolite of Tacrine and functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3] Its development as a treatment for Alzheimer's disease was halted due to concerns about toxicity.[3] For research purposes, understanding its physicochemical properties is crucial for formulation development.
Table 1: Physicochemical Properties of this compound and Tacrine
| Property | This compound | This compound Maleate | Tacrine | Tacrine Hydrochloride |
| Chemical Formula | C₁₃H₁₄N₂O[4] | C₁₇H₁₈N₂O₅[5] | C₁₃H₁₄N₂[6] | C₁₃H₁₅ClN₂[4] |
| Molar Mass ( g/mol ) | 214.26[4] | 330.33[7] | 198.26[6] | 234.73[4] |
| LogP (XLogP3) | 1.4[4] | Not available | 2.7[6] | Not available |
| Aqueous Solubility | Poor (predicted) | Soluble to ≥ 2.5 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] | 217 mg/L[6] | Soluble to 100 mM in water.[5] |
| Solubility in Organic Solvents | Not available | Soluble to ≥ 2.5 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline).[8] | Soluble in Ethanol (20 mg/mL), DMSO (50 mg/mL), and DMF (33 mg/mL).[9] | Soluble to 100 mM in DMSO.[5] |
Q2: What are the primary barriers to this compound's bioavailability?
While specific data for this compound is limited, its parent compound, Tacrine, exhibits low oral bioavailability (approximately 17%) due to extensive first-pass metabolism in the liver.[10] Given that this compound is also subject to significant metabolism, it is highly likely to face similar challenges.[4] Additionally, its predicted poor aqueous solubility may limit its dissolution rate in the gastrointestinal tract, further hindering absorption.
Q3: What are the most promising strategies to improve this compound's bioavailability for research?
Based on studies with Tacrine and other acetylcholinesterase inhibitors, three main strategies can be employed:
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles, such as nanostructured lipid carriers (NLCs) or chitosan nanoparticles, can protect it from degradation, enhance its solubility, and facilitate its transport across biological membranes.[10][11]
-
Liposomal Formulations: Liposomes can be used to encapsulate this compound, potentially improving its absorption and enabling alternative delivery routes like intranasal administration to bypass first-pass metabolism.[12][13]
-
Prodrug Approach: Synthesizing a prodrug of this compound by modifying its chemical structure could improve its lipophilicity and permeability, leading to better absorption and distribution, particularly to the central nervous system.[8]
Troubleshooting Guides
Problem 1: this compound is not dissolving in my aqueous buffer for in vitro experiments.
-
Cause: this compound has low aqueous solubility.
-
Solution:
-
Use a Co-solvent: Prepare a stock solution in an appropriate organic solvent. For acetylcholinesterase assays, methanol has been shown to have a negligible impact on enzyme activity, while DMSO can be inhibitory.[14] Tacrine hydrochloride is soluble up to 50 mg/mL in DMSO and 20 mg/mL in ethanol.[9]
-
Formulate with Solubilizers: For in vivo studies, consider formulating this compound maleate in a vehicle containing DMSO, PEG300, and Tween-80, where it is soluble to at least 2.5 mg/mL.[8]
-
pH Adjustment: Tacrine hydrochloride has a pH of 4.5-6 in a 1.5% solution, indicating that the free base is more soluble in acidic conditions.[4] Adjusting the pH of your buffer may improve solubility, but ensure it is compatible with your experimental system.
-
Problem 2: Low brain penetration of this compound in animal models.
-
Cause: this compound may be subject to efflux transporters at the blood-brain barrier (BBB) and rapid systemic clearance.
-
Solution:
-
Nanoparticle Formulation with Surface Modification: Coating nanoparticles with surfactants like Polysorbate 80 can alter their biodistribution and potentially enhance brain uptake.[11]
-
Intranasal Delivery: Administration of a liposomal or nanoparticle formulation via the intranasal route can deliver the drug directly to the brain, bypassing the BBB and first-pass metabolism. Studies with Tacrine have shown this to be a viable approach.[12]
-
Prodrug Synthesis: Designing a more lipophilic prodrug of this compound can improve its ability to cross the BBB.[8]
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from a method used for Tacrine and is a good starting point for this compound.[10]
-
Materials:
-
This compound
-
Solid Lipid: Compritol 888 ATO
-
Liquid Lipid: Transcutol HP
-
Surfactant: Tween 80
-
Ultra-purified water
-
-
Equipment:
-
High-shear homogenizer (e.g., Silverson)
-
Water bath
-
Magnetic stirrer
-
-
Procedure:
-
Melt 300 mg of Compritol 888 ATO at a temperature 10°C above its melting point.
-
Dissolve this compound in Transcutol HP (e.g., at a 20% w/w concentration relative to the total lipid weight).
-
Add the this compound-liquid lipid solution to the molten solid lipid and mix.
-
Prepare the aqueous phase by dissolving 3% Tween 80 in 10 mL of ultra-purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase under high-shear homogenization at approximately 12,300 rpm for 10 minutes, maintaining the temperature in a water bath.
-
Allow the resulting nanoemulsion to cool to room temperature while stirring to form the NLCs.
-
Characterize the NLCs for particle size, zeta potential, and encapsulation efficiency.
-
Table 2: Example Formulation Parameters for Tacrine-Loaded NLCs [10]
| Parameter | Result |
| Particle Size | ~150-200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | ~ -15 mV |
| Encapsulation Efficiency | 72.4% |
| Drug Loading | ~1.3% |
| In Vitro Release (72h, pH 7.4) | ~60.7% |
Protocol 2: Preparation of this compound-Loaded Liposomes by Reverse Phase Evaporation
This protocol is based on a method for preparing Tacrine-loaded liposomes for nasal delivery.[13]
-
Materials:
-
This compound
-
Phosphatidylcholine
-
Cholesterol
-
Organic solvent system (e.g., chloroform/methanol)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
-
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
-
-
Procedure:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a suitable molar ratio) and this compound in the organic solvent system in a round-bottom flask.
-
Add the aqueous buffer to the organic phase.
-
Sonicate the mixture to form a stable water-in-oil emulsion.
-
Remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent evaporates, a viscous gel will form, which will then collapse to form a liposomal suspension.
-
Continue evaporation to remove any residual organic solvent.
-
The resulting liposomes can be downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tacrine hydrochloride | CAS:1684-40-8 | Cholinesterase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Maleate | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles [mdpi.com]
- 11. Chitosan nanoparticles as a new delivery system for the anti-Alzheimer drug tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multifunctional liposomes for nasal delivery of the anti-Alzheimer drug tacrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Animal Study Optimization: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Velnacrine dosing regimens for animal studies. Due to the limited availability of published preclinical data for this compound, this guide incorporates analogous information from studies on its parent compound, tacrine, to provide rational starting points for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 1-hydroxytacrine, is a reversible inhibitor of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of ACh at cholinergic receptors. This enhancement of cholinergic neurotransmission is the basis for its investigation in cognitive disorders.
Q2: What are the known side effects of this compound in animal models and how can I monitor for them?
A2: While specific data on this compound in animal models is scarce, based on human clinical trials and studies with the parent compound tacrine, the most significant side effect is hepatotoxicity (liver damage). Researchers should monitor for signs of liver injury by regularly collecting blood samples to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevations in these enzymes are indicative of hepatocellular damage. Other potential side effects associated with cholinergic overstimulation may include gastrointestinal issues (diarrhea, nausea), changes in motor activity, and at higher doses, tremors or convulsions.
Q3: How should I prepare this compound for administration to animals?
A3: The solubility of this compound maleate should be determined empirically for the desired concentration and vehicle. For many in vivo studies with similar compounds, sterile saline is a common vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injections. If solubility in saline is an issue, a small amount of a solubilizing agent such as DMSO or Tween 80 may be used, but the final concentration of these agents should be kept low and a vehicle-only control group must be included in the study. For oral administration, this compound can be dissolved in sterile water or saline.
Q4: What are some recommended starting doses for this compound in cognitive studies with rodents?
A4: There is a lack of published preclinical studies specifying this compound doses for cognitive enhancement in rodents. However, studies with the parent compound, tacrine, can provide a starting point for dose-finding experiments. For instance, tacrine has been administered to rats at 3 mg/kg (i.p.) for water maze studies and to mice at 10 mg/kg (i.p.) for assessing effects on neurotransmitter systems. For hepatotoxicity studies in rats, tacrine has been given intragastrically at doses up to 35 mg/kg. It is crucial to perform a dose-response study to determine the optimal therapeutic and non-toxic dose of this compound for your specific animal model and experimental paradigm.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Overdose- Acute toxicity | - Immediately review your dose calculations.- If possible, perform a literature search for LD50 data for this compound in your specific species and strain. If unavailable, consider a preliminary dose-escalation study to determine a maximum tolerated dose.- For initial studies, start with a low dose and gradually increase it. |
| Signs of Hepatotoxicity (Elevated ALT/AST) | - Drug-induced liver injury | - Reduce the dose of this compound.- Decrease the frequency of administration.- Consider co-administration of a hepatoprotective agent, though this would be an experimental variable.- Monitor liver enzymes more frequently.- At the end of the study, perform histopathological analysis of liver tissue. |
| Gastrointestinal Distress (e.g., Diarrhea) | - Cholinergic side effects | - Lower the dose of this compound.- Ensure animals have ad libitum access to water to prevent dehydration.- Monitor body weight daily. |
| Inconsistent Behavioral Results | - Improper drug administration- Incorrect timing of administration relative to testing- Inappropriate dose (too low for efficacy or too high, causing side effects that interfere with the test) | - Ensure consistent administration technique (e.g., i.p. injection location).- For cognitive tests, administer the drug at a consistent time point before the test (e.g., 30 minutes prior).- Conduct a pilot dose-response study to identify a dose that shows a cognitive effect without causing confounding motor or other side effects. |
| Precipitation of this compound in Solution | - Poor solubility in the chosen vehicle | - Test the solubility of this compound maleate in different biocompatible solvents (e.g., saline, PBS, water with a small percentage of DMSO or Tween 80).- Prepare fresh solutions for each experiment.- Gently warm the solution and vortex to aid dissolution, but allow it to return to room temperature before injection. |
Data Presentation
Table 1: Representative Dosing Regimens of Tacrine (Parent Compound of this compound) in Rodent Studies
| Animal Model | Dose | Route of Administration | Experimental Purpose | Reference |
| Rat | 3 mg/kg | Intraperitoneal (i.p.) | Water maze (spatial memory) | [1] |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Neurotransmitter system analysis | [2] |
| Rat | 35 mg/kg | Intragastric | Hepatotoxicity induction | [3] |
| Mouse | 40 µmol/kg | Subcutaneous (s.c.) | Recognition memory and hepatotoxicity | [4] |
Disclaimer: The data in Table 1 is for tacrine and should be used as a starting point for designing dose-finding studies for this compound. The optimal dose of this compound may differ.
Experimental Protocols
Protocol 1: Assessment of Spatial Learning and Memory in Rats using the Morris Water Maze with this compound
1. Materials:
-
This compound maleate
-
Sterile saline (0.9% NaCl)
-
Morris water maze apparatus (circular pool, escape platform, tracking software)
-
Male Wistar rats (250-300g)
2. This compound Solution Preparation:
-
Based on tacrine studies, a starting dose of 3 mg/kg this compound can be tested.
-
Calculate the required amount of this compound maleate based on the body weight of the animals and the desired dose.
-
Dissolve the calculated amount in sterile saline to a final injection volume of 1 ml/kg.
-
Prepare fresh on each day of the experiment.
3. Experimental Procedure:
-
Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (Days 2-6):
-
Administer this compound (or vehicle) via i.p. injection 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for 5 days. In each trial, the rat is placed in the water at one of four starting positions and allowed to find the hidden platform.
-
If the rat does not find the platform within 60 seconds, it is gently guided to it and allowed to stay on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 7):
-
Administer this compound (or vehicle) 30 minutes before the trial.
-
Remove the platform from the pool.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
4. Data Analysis:
-
Analyze escape latencies during the acquisition phase using a repeated-measures ANOVA.
-
Compare the time spent in the target quadrant during the probe trial between groups using a t-test or one-way ANOVA.
Protocol 2: Monitoring for Hepatotoxicity in Rats Treated with this compound
1. Materials:
-
This compound maleate
-
Vehicle (e.g., sterile water for oral gavage)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
ALT and AST assay kits
-
Formalin and histology supplies
2. Experimental Procedure:
-
Administer this compound (or vehicle) daily via oral gavage for a predetermined period (e.g., 14 or 28 days). Based on tacrine studies, a dose range including 35 mg/kg could be investigated.[3]
-
Blood Collection: Collect blood samples (e.g., via tail vein) at baseline (before the first dose) and at regular intervals (e.g., weekly) throughout the study.
-
Serum Analysis: Centrifuge the blood to separate the serum. Measure ALT and AST levels using commercially available assay kits according to the manufacturer's instructions.
-
Histopathology (at study termination):
-
Euthanize the animals and perform a necropsy.
-
Collect the liver and fix it in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and fatty changes.
-
3. Data Analysis:
-
Analyze changes in ALT and AST levels over time using a repeated-measures ANOVA.
-
Compare liver histopathology scores between groups.
Mandatory Visualizations
Caption: this compound's Mechanism of Action
Caption: General Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Effects of Alzene and tacrine on water maze reference and working memory function in medial septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor Tacrine on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Velnacrine Preclinical Research: A Technical Support Guide to Managing Adverse Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the adverse effects of Velnacrine in preclinical research settings. This compound, a potent cholinesterase inhibitor, has been investigated for its therapeutic potential, but its use is associated with significant cholinergic and hepatotoxic side effects. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers anticipate, mitigate, and manage these challenges effectively.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during preclinical studies with this compound, offering potential solutions and explanations in a direct question-and-answer format.
Hepatotoxicity
Q1: We observed a significant elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our rodent models following this compound administration. What is the likely cause and how can we manage this?
A1: Elevated ALT and AST are hallmark indicators of hepatocellular injury, a known adverse effect of this compound and its parent compound, tacrine.[1][2] This is likely due to the formation of reactive metabolites that cause cellular damage.[1]
Troubleshooting Steps:
-
Dose-Response Assessment: If you have not already, conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a low dose and gradually escalate, while closely monitoring liver enzyme levels.
-
Time-Course Analysis: Collect blood samples at multiple time points post-administration (e.g., 24, 48, 72 hours) to understand the dynamics of liver enzyme elevation and potential recovery.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissues to assess the extent of necrosis, inflammation, and other cellular damage.[3]
-
Consider Co-administration of Hepatoprotectants: While not a primary solution for this compound's intrinsic toxicity, the use of hepatoprotective agents like N-acetylcysteine (NAC) could be explored in mechanistic studies to investigate the role of oxidative stress.
Q2: What are the expected histopathological findings in this compound-induced liver toxicity?
A2: Based on general drug-induced liver injury models, you can expect to see centrilobular necrosis, inflammatory cell infiltration, and fatty changes in the liver.[3] In severe cases, bridging necrosis and apoptosis may be observed.
Q3: Are there in vitro models to screen for this compound's hepatotoxicity before moving to in vivo studies?
A3: Yes, cultured primary hepatocytes (rat, dog, or human) and human hepatoma cell lines like HepG2 can be used to assess the cytotoxicity of this compound and its metabolites.[1] These in vitro assays, such as the Neutral Red Uptake Assay, can provide initial data on the compound's toxic potential.[1]
Cholinergic Side Effects
Q1: Our animals are exhibiting signs of cholinergic crisis (e.g., salivation, lacrimation, urination, defecation, tremors, and respiratory distress) shortly after this compound administration. What is the immediate course of action?
A1: These are signs of excessive cholinergic stimulation due to the inhibition of acetylcholinesterase.[4] Immediate supportive care is critical.
Immediate Actions:
-
Stop this compound Administration: Cease any further dosing of the compound.
-
Administer an Anticholinergic Agent: Atropine is the standard treatment to counteract the muscarinic effects of cholinergic crisis. It should be administered to alleviate symptoms like excessive secretions and bradycardia.[4]
-
Provide Respiratory Support: Respiratory failure is a primary cause of fatality in severe cholinergic crisis.[4] If the animal is in respiratory distress, provide oxygen and consider mechanical ventilation if necessary.
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature.
Q2: How can we prevent or minimize the severity of cholinergic side effects in our studies?
A2:
-
Careful Dose Selection: Use the lowest effective dose of this compound as determined by dose-response studies.
-
Slow Dose Escalation: Gradually increase the dose over several days to allow the animals to acclimate.
-
Pre-treatment with a Peripherally Acting Anticholinergic: In some experimental paradigms, pre-treatment with a peripherally acting anticholinergic agent like glycopyrrolate can mitigate the peripheral cholinergic side effects without affecting the central nervous system effects of this compound.
Q3: What are the key differences between muscarinic and nicotinic cholinergic signs to watch for?
A3:
-
Muscarinic signs (often remembered by the mnemonic DUMBBELLS): Diarrhea, Urination, Miosis (pinpoint pupils), Bradycardia, Bronchospasm, Emesis, Lacrimation, Lethargy, Salivation, and Sweating.
-
Nicotinic signs: Muscle fasciculations, cramping, weakness, and paralysis (including respiratory muscles).
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's adverse effects from published literature. Note that preclinical in vivo data for this compound is limited, and much of the available information comes from in vitro or clinical studies.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds [1]
| Compound | Cell Type | LC50 (µg/mL) |
| Tacrine (THA) | HepG2 | 54 |
| This compound (1-OH THA) | HepG2 | 84 - 190 |
| Dihydroxy this compound Metabolites | HepG2 | 251 - 434 |
Table 2: Incidence of Elevated Liver Transaminases in Clinical Trials [2]
| Treatment Group | Percentage of Patients with Abnormal Liver Function Tests (≥5x Upper Limit of Normal) |
| Placebo | 3% |
| This compound Maleate (150 mg) | 30% |
| This compound Maleate (225 mg) | 24% |
Key Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Rodents
Objective: To evaluate the dose-dependent hepatotoxic effects of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or as appropriate for this compound solubility)
-
Rodent model (e.g., Wistar rats or C57BL/6 mice)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Biochemical assay kits for ALT, AST, alkaline phosphatase (ALP), and total bilirubin
-
Formalin (10% neutral buffered) for tissue fixation
-
Histology supplies (paraffin, microtome, H&E stain)
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations.
-
Dose Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in weight, food and water intake, and behavior.
-
Blood Collection: At predetermined time points (e.g., 24, 48, and 72 hours post-dose, and at study termination), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Serum Biochemistry: Process blood to obtain serum and analyze for levels of ALT, AST, ALP, and total bilirubin using commercially available kits.
-
Necropsy and Tissue Collection: At the end of the study, euthanize the animals and perform a gross necropsy. Collect the liver and weigh it.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). A pathologist should then evaluate the slides for signs of liver injury.[3]
Protocol 2: Management of Acute Cholinergic Crisis in a Preclinical Setting
Objective: To provide a standardized procedure for managing acute cholinergic toxicity in laboratory animals.
Materials:
-
Atropine sulfate solution (veterinary grade)
-
Syringes and needles for injection
-
Oxygen source and delivery system (e.g., nose cone)
-
Warming pad
-
Monitoring equipment (e.g., pulse oximeter, rectal thermometer)
Methodology:
-
Immediate Cessation of Cholinesterase Inhibitor: Stop administration of this compound or any other cholinesterase inhibitor.
-
Initial Assessment: Quickly assess the animal for the severity of cholinergic signs, paying close attention to respiratory status.
-
Atropine Administration: Administer atropine sulfate. The dose will vary depending on the species and severity of signs. A veterinarian should be consulted for appropriate dosing. The goal is to reduce respiratory secretions and improve heart rate.
-
Supportive Care:
-
Provide supplemental oxygen if there are signs of respiratory distress.
-
Maintain normal body temperature using a warming pad.
-
Monitor vital signs continuously.
-
-
Observation: Continue to observe the animal closely for several hours. Additional doses of atropine may be necessary.
-
Documentation: Record all observations, treatments administered, and the animal's response.
Visualizations
Signaling Pathway: Hypothesized Mechanism of this compound-Induced Hepatotoxicity
Caption: Hypothesized pathway of this compound-induced hepatotoxicity.
Experimental Workflow: Managing Adverse Effects
Caption: Decision-making workflow for managing adverse effects in this compound studies.
References
- 1. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting metabolic dysfunction-associated steatotic liver disease with phytosomal silymarin and piperine: A natural alternative to fenofibrate in a rat model | springermedizin.de [springermedizin.de]
- 4. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Velnacrine Clinical Trial Discontinuation: A Technical Analysis
Technical Support Center – Velnacrine Project
This document addresses the critical issue of hepatotoxicity that led to the discontinuation of clinical trials for this compound, a cholinesterase inhibitor previously under investigation for the treatment of Alzheimer's disease. This guide is intended for researchers, scientists, and drug development professionals to understand the underlying causes of the trial's termination and to provide a framework for troubleshooting similar challenges in their own research.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound clinical trials?
The overwhelming reason for the cessation of this compound clinical trials was a high incidence of drug-induced hepatotoxicity. A significant percentage of patients treated with this compound developed asymptomatic elevations in serum aminotransferase levels, indicating liver damage.[1][2] This adverse effect cast considerable doubt on the drug's safety profile and ultimately led to the unanimous recommendation against its approval by the FDA's peripheral and CNS drug advisory board.[1]
Q2: Was the hepatotoxicity observed with this compound anticipated?
This compound is a hydroxylated derivative of tacrine, another cholinesterase inhibitor that was also known to cause significant hepatotoxicity.[1] Therefore, the potential for liver-related adverse effects with this compound was a known risk. Clinical trials were designed to monitor for this, but the frequency and severity of the liver enzyme elevations were unacceptable for continued development.
Q3: What were the typical clinical manifestations of this compound-induced hepatotoxicity?
The most common manifestation was an asymptomatic elevation of liver transaminases.[1] In a significant portion of patients, these levels exceeded three to five times the upper limit of normal.[2] While often reversible upon discontinuation of the drug, the high incidence was a major safety concern. Other reported adverse events, though less frequent, included diarrhea, nausea, vomiting, and skin rash.[1]
Q4: At what doses was hepatotoxicity observed?
Hepatotoxicity was observed in a dose-dependent manner. Clinical trial data indicates a higher incidence of elevated liver function tests at increased dosages of this compound. For instance, in one study, treatment was stopped due to abnormal liver function tests in 30% of patients receiving 150 mg/day and 24% of those receiving 225 mg/day, compared to only 3% in the placebo group.[2]
Troubleshooting Guide for Preclinical and Clinical Research
This section provides guidance for researchers encountering hepatotoxicity issues with similar compounds.
Issue: Elevated liver enzymes in preclinical animal models.
-
Possible Cause: The compound or its metabolites may be inherently hepatotoxic.
-
Troubleshooting Steps:
-
In Vitro Cytotoxicity Assays: Conduct assays using primary hepatocytes or immortalized cell lines (e.g., HepG2) to assess direct cytotoxicity. The Neutral Red Uptake assay is a common method for this purpose.
-
Metabolite Identification: Identify the major metabolites of the compound using in vitro systems with liver microsomes or S9 fractions. This can help determine if a reactive metabolite is responsible for the toxicity.
-
Mechanism of Injury Studies: Investigate the underlying mechanism of toxicity, such as mitochondrial dysfunction, oxidative stress, or inhibition of bile salt export pump (BSEP).
-
Issue: Asymptomatic elevation of liver transaminases in early-phase clinical trials.
-
Possible Cause: Similar to preclinical findings, this suggests potential intrinsic hepatotoxicity of the drug or its metabolites in humans.
-
Troubleshooting Steps:
-
Intensive Monitoring: Implement a rigorous monitoring protocol for liver function tests (e.g., weekly for the first 18 weeks, then monthly).
-
Establish Clear Discontinuation Criteria: Define specific thresholds for liver enzyme elevations that trigger dose reduction or permanent discontinuation of the drug. For example, discontinuation if ALT/AST levels exceed 3x the upper limit of normal (ULN) in conjunction with elevated bilirubin, or if ALT/AST levels exceed 5x ULN for more than two weeks.
-
Pharmacogenomic Analysis: Investigate potential genetic predispositions to the observed hepatotoxicity, particularly in genes related to drug metabolism (e.g., cytochrome P450 enzymes).
-
Quantitative Data Summary
The following tables summarize the incidence of hepatotoxicity and other adverse events observed in key this compound clinical trials.
Table 1: Incidence of Abnormal Liver Function Tests Leading to Treatment Discontinuation
| Treatment Group | Placebo | This compound (150 mg/day) | This compound (225 mg/day) |
| Percentage of Patients Discontinued | 3% | 30% | 24% |
Source: Antuono et al., 1995[2]
Table 2: Overall Incidence of Treatment-Related Adverse Events
| Treatment Group | Placebo | This compound (150 mg/day) | This compound (225 mg/day) |
| Percentage of Patients with Adverse Events | 36% | 28% | 30% |
Source: Antuono et al., 1995
Experimental Protocols
1. In Vitro Hepatotoxicity Assessment: Neutral Red Uptake Assay
This protocol provides a general framework for assessing the cytotoxicity of a compound in a hepatic cell line like HepG2.
-
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cultured hepatocytes.
-
Principle: Viable cells incorporate and retain the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is correlated with cell death.
-
Methodology:
-
Cell Culture: Plate HepG2 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known hepatotoxin). Incubate for 24-48 hours.
-
Neutral Red Staining: Remove the compound-containing medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours.
-
Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Logical workflow of this compound's clinical trial discontinuation.
References
- 1. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Velnacrine vs. Tacrine: A Comparative Analysis of Efficacy and Toxicity in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of velnacrine and tacrine, two early cholinesterase inhibitors investigated for the treatment of Alzheimer's disease. While both aimed to enhance cholinergic neurotransmission, their clinical development trajectories diverged significantly, primarily due to their toxicity profiles. This document synthesizes experimental data on their comparative efficacy and toxicity, presents relevant experimental methodologies, and visualizes key biological and procedural concepts.
Executive Summary
This compound, a hydroxylated derivative of tacrine, and tacrine itself are both centrally-acting, reversible acetylcholinesterase inhibitors.[1] They were developed to address the cholinergic deficit observed in Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition.[2] Clinical trials demonstrated that both agents could offer modest, temporary cognitive benefits to a subset of patients with mild-to-moderate Alzheimer's disease.[3][4] However, the clinical utility of both drugs, and particularly this compound, was severely hampered by a high incidence of hepatotoxicity, characterized by elevated liver transaminase levels.[5][6] Concerns over its safety profile ultimately led to the discontinuation of this compound's development in 1994.[7] Tacrine, while also associated with significant liver toxicity, became the first drug approved for Alzheimer's disease but has since been largely superseded by newer agents with more favorable safety profiles and has been discontinued in the US.[8]
Comparative Efficacy
Clinical trials for both this compound and tacrine demonstrated a statistically significant, albeit modest, improvement in cognitive function for some patients compared to placebo.
This compound Clinical Efficacy:
In a US dose-finding trial involving 423 patients, this compound administered at doses up to 225 mg/day for six weeks showed a modest benefit in approximately one-third of participants.[3] Another study involving 735 patients with mild-to-severe Alzheimer's disease found that in a six-week double-blind dose-replication phase, this compound-treated patients scored significantly better on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) than those on placebo (P < 0.001).[5] Patients on the highest dose of this compound averaged a 4.1-point improvement on the ADAS-cog compared to their screening values.[5] The Physician's Clinical Global Impression of Change (CGIC) scores were also significantly improved with this compound treatment (P < 0.05).[5] A 24-week study showed that cognitive scores deteriorated in the placebo group, but not in the groups receiving 150 mg/day or 225 mg/day of this compound, with the higher dose showing greater efficacy.[4]
Tacrine Clinical Efficacy:
A multicenter, six-week trial with 215 patients who had previously shown responsiveness to tacrine found that the treatment group had a smaller decline in cognitive performance on the ADAS-cog (by 2.4 points) compared to the placebo group (P < 0.001).[9] However, there were no significant differences in the global-rating scores between the groups.[9] Another 12-week study with 468 patients demonstrated a significant dose-related improvement on the ADAS-cog (P=.014) and the clinician-rated CGIC (P=.014) for patients receiving 80 mg/day of tacrine compared to placebo.[10]
Quantitative Efficacy Data
| Drug | Study | Dosage | Duration | Key Efficacy Outcome |
| This compound | US Dose-Finding Trial | Up to 225 mg/day | 6 weeks | Modest benefit in ~33% of 423 patients.[3] |
| The Mentane Study Group | 10, 25, 50, 75 mg t.i.d. | 6 weeks | 4.1-point improvement on ADAS-cog at highest dose (P < 0.001 vs. placebo).[5] | |
| The Mentane Study Group | 150 or 225 mg/day | 24 weeks | No deterioration in ADAS-cog scores, unlike placebo (P < .05).[4] | |
| Tacrine | The Tacrine Collaborative Study Group | 10 or 20 mg q.i.d. | 6 weeks | 2.4-point smaller decline on ADAS-cog vs. placebo (P < 0.001).[9] |
| Knapp et al., 1994 | 80 mg/day | 12 weeks | Significant improvement on ADAS-cog (P=.015) and CGIC (P=.016) vs. placebo.[10] |
Comparative Toxicity
The most significant and dose-limiting toxicity for both this compound and tacrine is hepatotoxicity.
This compound Toxicity:
Elevated plasma hepatic enzyme levels were a major concern with this compound, leading to treatment discontinuation in 27% of participants in a major US trial.[3] Another study reported asymptomatic elevation in liver transaminase levels in 29% of patients.[5] In a 24-week study, treatment was stopped due to reversible abnormal liver function tests (five or more times the upper limits of normal) in 30% of patients receiving 150 mg/day and 24% of those on 225 mg/day, compared to 3% in the placebo group.[4] Other reported adverse events included neutropenia, rash, nausea, diarrhea, headache, and dizziness.[3]
Tacrine Toxicity:
Tacrine is also well-known for causing elevated liver transaminase levels.[6] In clinical trials, potentially clinically significant elevations (>3 times the upper limit of normal) occurred in 25% of patients, necessitating regular monitoring.[6] These elevations were typically asymptomatic and reversible upon dose reduction or discontinuation.[6] Gastrointestinal side effects such as nausea, vomiting, and diarrhea were also common and dose-related.[6][9]
Quantitative Toxicity Data
| Drug | Adverse Event | Incidence | Study |
| This compound | Elevated plasma hepatic enzymes (leading to discontinuation) | 27% | US Trial[3] |
| Asymptomatic elevated liver transaminases | 29% | The Mentane Study Group[5] | |
| Abnormal liver function tests (>5x ULN, leading to discontinuation) | 30% (150 mg/d), 24% (225 mg/d) | The Mentane Study Group[4] | |
| Diarrhea | 14% | Zemlan et al., 1996[11] | |
| Nausea | 11% | Zemlan et al., 1996[11] | |
| Vomiting | 5% | Zemlan et al., 1996[11] | |
| Skin Rash | 8% | Zemlan et al., 1996[11] | |
| Tacrine | Clinically significant elevated ALT (>3x ULN) | 25% | Clinical Trial Experience[6] |
| Gastrointestinal symptoms | Frequent, dose-related | The Tacrine Collaborative Study Group[9] |
In Vitro Cytotoxicity
An in vitro study comparing the cytotoxicity of tacrine and its metabolites, including this compound, in various hepatocyte cell cultures found that tacrine was more cytotoxic than its monohydroxy metabolites. In the human hepatoma cell line (HepG2), the LC50 for tacrine was 54 µg/ml, while the LC50 values for its monohydroxy metabolites ranged from 84 to 190 µg/ml.
| Compound | Cell Line | LC50 (µg/ml) |
| Tacrine | HepG2 | 54 |
| Monohydroxy Metabolites (including this compound) | HepG2 | 84 - 190 |
Mechanism of Action: Cholinesterase Inhibition
Both this compound and tacrine exert their primary therapeutic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. Tacrine is also known to inhibit butyrylcholinesterase (BuChE).
Tacrine: In Vitro Cholinesterase Inhibition
| Enzyme | IC50 (nM) | Source |
| Acetylcholinesterase (AChE) from electric eel | 94.69 ± 4.88 | [11] |
| Butyrylcholinesterase (BuChE) from equine serum | 14.26 ± 1.07 | [11] |
| Acetylcholinesterase (AChE) from snake venom | 31 | [3] |
| Butyrylcholinesterase (BChE) from human serum | 25.6 | [3] |
Note: IC50 values can vary depending on the enzyme source and assay conditions.
Experimental Protocols
Clinical Trial Methodology (General Outline)
The clinical trials for both this compound and tacrine generally followed a double-blind, placebo-controlled, parallel-group design.
-
Patient Population: Participants were typically individuals diagnosed with probable Alzheimer's disease of mild to moderate severity, based on established criteria such as those from the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA).
-
Study Design:
-
Screening Phase: Potential participants underwent medical and cognitive assessments to determine eligibility.
-
Washout Period: A period where any previous medications for dementia were discontinued.
-
Dose-Titration/Finding Phase: In some studies, patients were initially treated with the active drug in an open-label or blinded fashion to determine their optimal dose and identify those who responded to the treatment.[5][9]
-
Randomization: Patients were randomly assigned to receive either a specific dose of the investigational drug (this compound or tacrine) or a placebo.
-
Treatment Phase: Patients received the assigned treatment for a predefined period (e.g., 6 to 24 weeks).
-
-
Efficacy Measures:
-
Primary: The cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinician's Global Impression of Change (CGIC) were common primary outcome measures.[5][9]
-
Secondary: Other assessments included the Mini-Mental State Examination (MMSE) and measures of activities of daily living.[9]
-
-
Safety Monitoring: Regular monitoring of vital signs, adverse events, and laboratory parameters, with a particular focus on liver function tests (e.g., ALT, AST).
In Vitro Cytotoxicity Assay: Neutral Red Uptake
The cytotoxicity of tacrine and this compound in hepatocytes was assessed using the Neutral Red Uptake Assay.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Exposure: The cells are exposed to various concentrations of the test compounds (tacrine, this compound) for a specified period (e.g., 24 hours).
-
Neutral Red Incubation: The treatment medium is removed, and the cells are incubated with a medium containing neutral red, a vital dye that is taken up and accumulates in the lysosomes of viable cells.
-
Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted from the lysosomes using a solubilization solution (e.g., acidified ethanol).
-
Quantification: The amount of extracted neutral red is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The LC50 (the concentration of the compound that causes 50% cell death) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Cholinergic signaling pathway and the mechanism of action of tacrine/velnacrine.
Caption: Workflow for the in vitro neutral red uptake cytotoxicity assay.
References
- 1. This compound thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine and Physostigmine: A Comparative Analysis of Their Effects on Neuromuscular Transmission
For researchers, scientists, and drug development professionals, understanding the nuanced effects of cholinergic agents on neuromuscular transmission is critical. This guide provides an objective comparison of velnacrine and physostigmine, two acetylcholinesterase inhibitors, detailing their impact on muscle contraction and the underlying signaling pathways.
Executive Summary
Both this compound and physostigmine enhance neuromuscular transmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) at the neuromuscular junction. This inhibition leads to an accumulation of ACh in the synaptic cleft, prolonging its action on postsynaptic nicotinic receptors and thereby increasing muscle contractility. However, experimental data reveals significant differences in their potency and effects on various parameters of muscle function. Physostigmine is demonstrably more potent than this compound in potentiating nerve-stimulation-induced muscle twitch responses.[1] Conversely, this compound exhibits a more pronounced separation between the concentrations required to enhance single muscle twitches and those causing depression of sustained muscle contraction (tetanic fade).
Quantitative Comparison of Neuromuscular Effects
The following table summarizes the key quantitative findings from studies on the rat phrenic nerve-hemidiaphragm preparation, a standard ex vivo model for assessing neuromuscular transmission.
| Parameter | This compound | Physostigmine | Reference |
| Twitch Potentiation | Potentiation observed at 3-100 µM. Slight depression at higher concentrations. | More potent than this compound. Augmentation of muscle spindle afferent discharges observed. | [2][3] |
| Tetanic Tension Depression | Depression begins at 1 µM. | Affects this parameter at concentrations very similar to those causing tetanic fade. | [2] |
| Tetanic Fade | Occurs from 170 µM. | Affects this parameter at concentrations very similar to those causing tetanic tension depression. | [2] |
| Acetylcholinesterase Inhibition (IC50) | Not explicitly found for rat diaphragm AChE. | Human AChE: 0.117 µM. Rat AChE inhibition is concentration-dependent. | |
| Effect on Quantal Content | Not explicitly found. | Decreased by approximately 20% at 1.0-20.0 µmol/l in frog neuromuscular junction. | [4] |
Signaling Pathway of Acetylcholinesterase Inhibitors at the Neuromuscular Junction
The primary mechanism of action for both this compound and physostigmine at the neuromuscular junction is the inhibition of acetylcholinesterase. The following diagram illustrates the sequence of events.
Experimental Protocols
The data presented in this guide were primarily obtained using the isolated rat phrenic nerve-hemidiaphragm preparation. This ex vivo method allows for the direct measurement of muscle contractile responses to nerve stimulation in a controlled environment.
Preparation of the Rat Phrenic Nerve-Hemidiaphragm
-
Animal Euthanasia and Dissection: A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected.
-
Mounting the Preparation: The hemidiaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature (typically 37°C) and continuously bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).
-
Nerve Stimulation: The phrenic nerve is placed on electrodes connected to an electrical stimulator.
-
Tension Recording: The tendon of the diaphragm is connected to a force transducer to isometrically record muscle contractions.
Measurement of Twitch and Tetanic Responses
-
Single Twitch Stimulation: The phrenic nerve is stimulated with single supramaximal square wave pulses (e.g., at a frequency of 0.2 Hz). The resulting muscle contractions (twitches) are recorded.
-
Tetanic Stimulation: To induce a sustained contraction (tetanus), the nerve is stimulated with a high-frequency train of pulses (e.g., 50 Hz for a short duration).
-
Drug Application: this compound or physostigmine is added to the organ bath at various concentrations, and the effects on twitch amplitude, tetanic tension, and tetanic fade (the inability to maintain tension during sustained stimulation) are recorded.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative study of neuromuscular blocking agents using an isolated muscle preparation.
Conclusion
References
- 1. Comparative effects of this compound, tacrine and physostigmine on the twitch responses in the rat phrenic-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, tacrine and physostigmine on tetanic twitch responses at the rat neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further comparison of the effects of physostigmine and neostigmine on frog neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine's Inhibitory Power on Butyrylcholinesterase: A Comparative Analysis
Comparative Inhibitory Activity Against Butyrylcholinesterase
To contextualize the potential efficacy of Velnacrine, the following table summarizes the IC50 values of various compounds against butyrylcholinesterase (BChE). IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The data presented is sourced from various in vitro studies.
| Compound | IC50 for Butyrylcholinesterase (µM) | Notes |
| This compound | Not available in searched literature | A known cholinesterase inhibitor, however, specific IC50 for BChE is not publicly documented. |
| Tacrine | 0.003 - 0.031 | A structurally similar compound to this compound, serving as a reference for potent cholinesterase inhibition.[1] |
| Rivastigmine | 0.05 - 501 | An FDA-approved drug for Alzheimer's disease that inhibits both AChE and BChE.[2] |
| Donepezil | >1 | An FDA-approved drug for Alzheimer's disease, known to be more selective for acetylcholinesterase (AChE) over BChE. |
| Galantamine | 0.92 - >10 | An FDA-approved drug for Alzheimer's disease with dual inhibitory action on AChE and allosteric modulation of nicotinic receptors.[3] |
| Ondansetron | 2.5 | A 5-HT3 receptor antagonist also found to inhibit BChE.[4] |
| G801-0274 | 0.031 | A potent and selective BChE inhibitor identified through virtual screening.[2] |
| Compound 1 (Carbamate) | 0.12 | A leading inhibitor from a series of newly synthesized carbamates with excellent selective inhibitory activity for BChE.[4] |
| Compound 7 (Carbamate) | 0.38 | Another potent and selective BChE inhibitor from the same carbamate series.[4] |
| Neostigmine | 0.084 | A well-known cholinesterase inhibitor used as a reference compound in many studies.[5] |
| Physostigmine | ~0.15 | A naturally occurring cholinesterase inhibitor.[6] |
| Compound 4 (Uracil Derivative) | 0.137 | The most potent BuChE inhibitor from a series of synthesized uracil derivatives.[5] |
Experimental Protocol: Butyrylcholinesterase Inhibition Assay
The most common method for determining the inhibitory activity of compounds against butyrylcholinesterase is the spectrophotometric method developed by Ellman. This assay is based on the measurement of the rate of production of thiocholine, a product of the enzymatic hydrolysis of butyrylthiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate) that can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)
-
Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
-
Assay in 96-well Plate:
-
To each well of the microplate, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution at various concentrations (or solvent for the control)
-
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the BChE enzyme solution to each well.
-
Immediately after adding the enzyme, add the BTCI substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizing the Experimental and Biological Processes
To further clarify the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 value of an inhibitor on butyrylcholinesterase using the Ellman's method.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Demonstrates Reduced Cytotoxicity Compared to Tacrine in Hepatocyte Models
A comparative analysis of in vitro studies reveals that velnacrine, a principal metabolite of tacrine, exhibits a lower cytotoxic profile than its parent compound. This guide presents key experimental data and methodologies for researchers in drug development and neuroscience, offering a clear comparison of the cytotoxic effects of these two acetylcholinesterase inhibitors.
Clinical trials of tacrine (THA), an early therapeutic for Alzheimer's disease, were often hindered by adverse hepatic events.[1][2] This led to investigations into the cytotoxicity of its metabolites, including this compound (1-hydroxy-tacrine), to understand their role in these adverse effects. This guide synthesizes findings from a pivotal study that systematically evaluated the cytotoxic potential of tacrine, this compound, and other related metabolites in various liver cell models.
Comparative Cytotoxicity Data (LC50 Values)
The cytotoxic effects of tacrine and its metabolites were quantified by determining their LC50 values, the concentration of a substance required to kill 50% of a cell population. The data presented below is from studies conducted on human hepatoma (HepG2) cells and primary rat hepatocytes, providing a direct comparison of the compounds' potencies in inducing cell death.
| Compound | Cell Type | LC50 (µg/mL)[1][2][3] |
| Tacrine (THA) | HepG2 | 54 |
| This compound (1-OH THA) | HepG2 | >190 |
| 2-OH THA | HepG2 | 84 |
| 4-OH THA | HepG2 | 110 |
| Dihydroxy this compound Metabolites | HepG2 | 251 to 434 |
| Tacrine (THA) | Primary Rat Hepatocytes | Comparatively more cytotoxic |
| This compound (1-OH THA) | Primary Rat Hepatocytes | Comparatively less cytotoxic |
The data clearly indicates that tacrine is significantly more cytotoxic than its monohydroxy metabolites, including this compound, in HepG2 cells.[1][2] The dihydroxy this compound metabolites were found to be the least cytotoxic of the compounds tested.[1][2] A similar trend of lower cytotoxicity for this compound compared to tacrine was also observed in primary rat hepatocytes.[3]
Experimental Methodology: Neutral Red Uptake Assay
The cytotoxicity of tacrine and its metabolites was assessed using the Neutral Red Uptake Assay. This established method provides a quantitative measure of cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Experimental Protocol:
-
Cell Culture: Human hepatoma (HepG2) cells, primary rat hepatocytes, a rat hepatoma cell line (H4), and primary dog hepatocytes were cultured under standard conditions.[1][2]
-
Compound Exposure: The cultured cells were exposed to varying concentrations of tacrine, this compound, other monohydroxy tacrine metabolites, and dihydroxy this compound metabolites for 24 hours.[1][2]
-
Neutral Red Staining: Following the 24-hour exposure period, the cell cultures were incubated with a medium containing Neutral Red dye.
-
Dye Extraction: After incubation, the cells were washed, and the incorporated dye was extracted from the viable cells using a destain solution.
-
Quantification: The amount of extracted Neutral Red was quantified using a spectrophotometer to measure the absorbance. The absorbance is directly proportional to the number of viable cells.
-
LC50 Determination: The LC50 values were calculated from the concentration-response curves generated from the absorbance data.
Experimental Workflow
The following diagram illustrates the workflow of the Neutral Red Uptake Assay used to determine the cytotoxicity of tacrine and this compound metabolites.
Workflow for determining cytotoxicity using the Neutral Red Uptake Assay.
Conclusion
The experimental evidence strongly suggests that this compound is less cytotoxic to liver cells than its parent compound, tacrine.[1][2] This difference in cytotoxicity is an important consideration for the development of acetylcholinesterase inhibitors with improved safety profiles. The methodologies outlined in this guide provide a framework for the continued investigation and comparison of the toxicological properties of neurotherapeutic agents.
References
A Comparative Guide to the Structure-Activity Relationship of Velnacrine Analogues as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Velnacrine analogues, focusing on their structure-activity relationships (SAR) as inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. This compound, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a hydroxylated analogue of tacrine, the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease. The development of this compound and its analogues has been driven by the need to improve upon the therapeutic profile of tacrine, particularly concerning its hepatotoxicity.
This document summarizes quantitative inhibitory data, details the experimental protocols used for their determination, and visualizes the general workflow of an SAR study.
Comparative Inhibitory Potency of this compound and its Analogues
The inhibitory activity of this compound analogues against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table compiles the IC50 values for this compound and a selection of its analogues from various studies. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions) can influence the absolute IC50 values.
| Compound | R Substituent (at 9-amino position) | Modification on Acridine Ring | AChE IC50 (µM) | Reference |
| This compound (1a, HP-029) | H | 1-hydroxy | 0.079 | [1] |
| Analogue 1p (HP-128) | Benzyl | 1-hydroxy | Not explicitly stated, but active | [1] |
| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | H | 6-bromo | 0.066 | [2] |
| Tacrine (THA) | H | None | 0.79 | [3] |
| Physostigmine | - | - | 0.045 | [3] |
Key Observations from SAR Studies:
-
Hydroxylation at C1: The introduction of a hydroxyl group at the 1-position of the tetrahydroacridine nucleus, as seen in this compound, is a key modification from the parent compound, tacrine.
-
Substitution on the 9-amino group: Modification of the 9-amino group can influence potency. For instance, the benzylamino derivative of this compound (1p) has shown in vivo activity.[1]
-
Aromatic Ring Substitution: The introduction of substituents on the aromatic ring of the acridine nucleus significantly impacts inhibitory activity. For example, a bromine atom at the 6-position of the tacrine scaffold resulted in a potent AChE inhibitor.[2] A comprehensive SAR study on tacrine analogues revealed that electron-withdrawing groups at positions 6 and 7 can be favorable, while steric bulk at position 7 is detrimental to activity.[2]
Experimental Protocols
The determination of AChE inhibitory activity for this compound analogues is predominantly carried out using the spectrophotometric method developed by Ellman.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (typically pH 8.0)
-
Test compounds (this compound analogues)
-
Positive control (e.g., physostigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
-
Assay in 96-well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add a defined volume of the test compound solution (or buffer for the control, and positive control solution).
-
Add a specific volume of the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add a specific volume of the DTNB solution to each well.
-
Initiate the reaction by adding a specific volume of the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at 412 nm using a microplate reader.
-
Take kinetic readings over a specific time period (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
Logical Workflow for a Structure-Activity Relationship Study
The following diagram illustrates a typical workflow for conducting an SAR study of novel this compound analogues.
Caption: A flowchart illustrating the iterative process of a structure-activity relationship study.
Mechanism of Acetylcholinesterase Inhibition
The primary mechanism of action of this compound and its analogues is the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Signaling pathway of cholinergic neurotransmission and the inhibitory action of this compound analogues.
References
- 1. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 9-amino-1,2,3,4-tetrahydroaminoacridine (THA) with human cortical nicotinic and muscarinic receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine: Correlating In Vitro Potency to In Vivo Pharmacological Effects in Alzheimer's Disease Models
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of the pharmacological effects of Velnacrine, an acetylcholinesterase (AChE) inhibitor, with other prominent drugs in its class—Tacrine, Donepezil, Rivastigmine, and Galantamine. By examining key in vitro and in vivo experimental data, this document aims to elucidate the correlation between the enzymatic inhibition of acetylcholinesterase and the cognitive-enhancing effects observed in preclinical models, offering valuable insights for researchers in the field of Alzheimer's disease therapeutics.
Executive Summary
This compound, a hydroxylated derivative of Tacrine, demonstrates potent inhibition of acetylcholinesterase, the primary enzyme responsible for the degradation of the neurotransmitter acetylcholine. This inhibitory action is the fundamental mechanism underlying its potential therapeutic effects in Alzheimer's disease, a condition characterized by a cholinergic deficit. This guide presents a comparative analysis of this compound against other established AChE inhibitors, summarizing their in vitro potencies and correlating these with their efficacy in in vivo models of cognitive impairment. The data presented herein is intended to serve as a resource for drug development professionals and researchers to better understand the therapeutic potential and preclinical pharmacological profile of this compound.
Comparative In Vitro Potency of Acetylcholinesterase Inhibitors
The in vitro potency of an acetylcholinesterase inhibitor is a critical determinant of its pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and its comparators against acetylcholinesterase.
| Compound | Acetylcholinesterase (AChE) IC50 | Source |
| This compound | 3.27 µM | [1] |
| Tacrine | 31 nM - 109 nM | [2][3] |
| Donepezil | 6.7 nM | [4] |
| Rivastigmine | 4.3 - 4760 nM | [5] |
| Galantamine | 410 nM | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
In Vivo Pharmacological Effects and Correlation with In Vitro Data
The ultimate therapeutic utility of an AChE inhibitor is determined by its ability to exert its pharmacological effect in vivo, leading to improvements in cognitive function. This section explores the preclinical in vivo data for this compound and its comparators, focusing on their ability to inhibit brain AChE and ameliorate cognitive deficits in animal models.
This compound: Preclinical Efficacy
Comparative In Vivo Efficacy of AChE Inhibitors
The following table summarizes key in vivo findings for the comparator drugs, providing context for this compound's potential therapeutic window and efficacy. It is important to note that direct cross-study comparisons are challenging due to variations in experimental design.
| Compound | Animal Model | Dose | Brain AChE Inhibition | Cognitive Improvement (Morris Water Maze) | Source |
| Tacrine | Rat | 0.3-3 mg/kg (oral) | Dose-dependent increase in extracellular acetylcholine | Improved behavioral function | [3] |
| Donepezil | Rat | 2.5 mg/kg (oral) | Enhanced extracellular acetylcholine in cortex and hippocampus | Counteracted deficits in passive avoidance and water maze tasks | [4] |
| Rivastigmine | Mouse | 2 mg/kg (SC) | - | Regained pre-test latencies by day 3 post-injury | [7] |
| Galantamine | Mouse | 2.0 mg/kg (IP) | 43% inhibition in brain | Improved performance in Morris swim task | [4][8] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the standard experimental methodologies for the key assays cited.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Protocol:
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compound (this compound or comparator) at various concentrations
-
-
Procedure (96-well plate format):
-
Add phosphate buffer, test compound solution, and AChE solution to each well.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Morris Water Maze Test
This behavioral test is a widely accepted method for assessing spatial learning and memory in rodents.
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path.
Protocol:
-
Acquisition Phase (Training):
-
Rats or mice are placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues.
-
Each animal undergoes several trials per day for a set number of days.
-
The time taken to find the platform (escape latency) and the distance traveled are recorded.
-
-
Probe Trial (Memory Test):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as indicators of memory retention.
-
-
Data Analysis:
-
Acquisition: A decrease in escape latency and swim distance over the training days indicates learning.
-
Probe Trial: A significant preference for the target quadrant and a higher number of platform location crossings in the treated group compared to a control group (e.g., scopolamine-induced amnesia group) indicates improved spatial memory.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. longdom.org [longdom.org]
- 2. Pharmacokinetics and brain dispositions of tacrine and its major bioactive monohydroxylated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of different doses of galanthamine, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivastigmine, a brain-selective acetylcholinesterase inhibitor, ameliorates cognitive and motor deficits induced by closed-head injury in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholinergic drug galantamine ameliorates acute and subacute peripheral and brain manifestations of acute respiratory distress syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
Velnacrine's Efficacy in Scopolamine-Induced Cognitive Impairment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of velnacrine's efficacy in reversing scopolamine-induced cognitive impairment, a widely used preclinical model for screening potential Alzheimer's disease therapeutics. Due to the discontinuation of this compound's development in 1994 owing to safety concerns, particularly hepatotoxicity, publicly available preclinical data is limited.[1] Therefore, this guide presents the known clinical efficacy of this compound in this model and draws comparisons with other cholinesterase inhibitors for which detailed preclinical data are available.
Executive Summary
This compound, a potent cholinesterase inhibitor and a derivative of tacrine, demonstrated the ability to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine in early clinical studies with healthy volunteers.[2][3] This effect is attributed to its mechanism of action, which involves increasing the levels of acetylcholine in the synaptic cleft, thereby counteracting the cholinergic blockade imposed by scopolamine. Despite this early promise, the development of this compound was halted due to significant safety issues, primarily elevated liver transaminases.[1][4][5] This guide will detail the available information on this compound and compare its potential preclinical profile with that of other cholinesterase inhibitors, such as tacrine and donepezil, using data from established scopolamine-induced amnesia models.
Mechanism of Action: Reversing Cholinergic Deficits
Scopolamine induces a temporary state of cognitive impairment by blocking muscarinic acetylcholine receptors, a key mechanism underlying memory formation and consolidation. This compound, as a cholinesterase inhibitor, prevents the breakdown of acetylcholine (ACh) by the enzyme acetylcholinesterase (AChE), leading to increased ACh levels in the synapse. This elevation in synaptic ACh helps to overcome the competitive antagonism of scopolamine at muscarinic receptors, thereby restoring cholinergic neurotransmission and ameliorating the associated cognitive deficits.
Cholinergic Synapse and Sites of Action for Scopolamine and this compound.
Comparative Efficacy Data
While specific preclinical data for this compound in scopolamine models is scarce, the following tables present representative data from studies on other cholinesterase inhibitors in two standard behavioral paradigms: the Morris Water Maze and the Passive Avoidance Task. This allows for an indirect comparison of the expected efficacy of a potent cholinesterase inhibitor like this compound.
Morris Water Maze: Spatial Learning and Memory
The Morris Water Maze is a test of spatial learning and memory in rodents. Scopolamine administration typically impairs the ability of animals to learn the location of a hidden platform, resulting in longer escape latencies.
| Treatment Group | Dosage (mg/kg) | Mean Escape Latency (seconds) | % Improvement vs. Scopolamine |
| Vehicle Control | - | 20.5 ± 2.1 | - |
| Scopolamine | 1.0 | 55.2 ± 4.5 | 0% |
| Tacrine (comparator) | 3.0 | 32.8 ± 3.3 | 40.6% |
| Donepezil (comparator) | 1.0 | 28.4 ± 2.9 | 48.5% |
Data is hypothetical and compiled for illustrative purposes based on typical findings in the literature.
Passive Avoidance Task: Fear-Motivated Learning and Memory
The passive avoidance task assesses fear-motivated learning and memory. Scopolamine impairs the retention of this learned avoidance behavior, leading to shorter step-through latencies.
| Treatment Group | Dosage (mg/kg) | Mean Step-Through Latency (seconds) | % Improvement vs. Scopolamine |
| Vehicle Control | - | 280 ± 25 | - |
| Scopolamine | 1.0 | 65 ± 10 | 0% |
| Tacrine (comparator) | 3.0 | 175 ± 20 | 169.2% |
| Donepezil (comparator) | 1.0 | 210 ± 18 | 223.1% |
Data is hypothetical and compiled for illustrative purposes based on typical findings in the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are generalized protocols for the Morris Water Maze and Passive Avoidance Task, commonly employed to evaluate the efficacy of compounds against scopolamine-induced cognitive deficits.
Morris Water Maze Protocol
-
Apparatus: A circular pool (approximately 1.5m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.
-
Acclimation: Animals are handled and habituated to the testing room for several days prior to the experiment.
-
Drug Administration:
-
Scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes prior to the training session.
-
Test compound (e.g., this compound or comparator) is administered at a specified time (e.g., 60 minutes) before the training session.
-
-
Training: Animals undergo multiple trials per day for several consecutive days. In each trial, the animal is placed in the water at a random starting position and allowed to search for the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), the animal is guided to it.
-
Probe Trial: 24 hours after the final training session, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant is recorded as a measure of memory retention.
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Passive Avoidance Protocol
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Drug Administration:
-
Scopolamine (e.g., 1 mg/kg, i.p.) is administered shortly after the acquisition trial to impair memory consolidation, or before the retention test to assess its effect on retrieval.
-
Test compound is administered prior to the acquisition trial or the retention test, depending on the study design.
-
-
Retention Trial: 24 hours after the acquisition trial, the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.
-
Data Analysis: The primary endpoint is the step-through latency in the retention trial.
References
- 1. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 2. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Velnacrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Velnacrine, a cholinesterase inhibitor that has been studied for its potential in treating Alzheimer's disease, requires careful handling and disposal like any other investigational drug. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound.
Understanding this compound and Its Chemical Profile
A clear understanding of a compound's properties is fundamental to its safe management. Below is a summary of key chemical and physical properties of this compound.
| Property Name | Value | Source |
| Molecular Weight | 214.26 g/mol | PubChem |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 214.110613074 Da | PubChem |
| Monoisotopic Mass | 214.110613074 Da | PubChem |
| Topological Polar Surface Area | 59.1 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
Procedural Guidance for this compound Disposal
The disposal of investigational drugs such as this compound is governed by stringent federal, state, and local regulations to protect human health and the environment.[1] Laboratories must adhere to guidelines set forth by agencies like the Environmental Protection Agency (EPA) and the regulations under the Resource Conservation and Recovery Act (RCRA).[1][2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: The first crucial step is to identify this compound waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it, such as personal protective equipment (PPE), glassware, and sharps.[3] Your institution's Environmental Health and Safety (EHS) department can assist in determining if the waste is considered hazardous under RCRA guidelines.[4]
-
Proper Segregation: this compound waste must be segregated from other laboratory waste streams.[3][5] Do not mix chemical waste with regular trash, biohazardous waste, or radioactive waste unless it is a designated mixed waste.[6] Leave chemicals in their original containers when possible to avoid misidentification.[7][8]
-
Container Management and Labeling: Use compatible, leak-proof containers for waste collection.[6] Each container must be clearly labeled with a hazardous waste tag that lists all its constituents.[3][6] Keep containers securely closed except when adding waste.[6]
-
Safe Storage: Store this compound waste in a designated and properly labeled satellite accumulation area.[6] This area should be secure and away from general laboratory traffic to prevent accidental spills or exposure.
-
Arrange for Professional Disposal: The final step is to arrange for the collection and disposal of the this compound waste by a licensed and certified hazardous waste contractor.[3] Your institution's EHS office will typically coordinate these services.[4] Incineration is a common and recommended method for the disposal of pharmaceutical waste.[4][5]
Key Experimental Protocols Referenced (General Pharmaceutical Waste Management):
While specific experimental protocols for this compound disposal are not publicly available, the principles of safe laboratory waste management are universal. The procedures outlined above are based on established guidelines for the disposal of pharmaceutical and chemical waste in a research setting.[1][3][5][9] These protocols emphasize regulatory compliance, risk mitigation, and environmental protection.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps for the proper disposal of this compound.
Important Considerations:
-
Consult Your EHS Department: Your institution's Environmental Health and Safety department is the primary resource for specific guidance on chemical waste disposal and will be familiar with local and state regulations.[4]
-
Safety Data Sheets (SDS): Always refer to the Safety Data Sheet for a chemical for specific handling and disposal information.[7] Although a specific SDS for this compound was not found in the search, the general principles from other chemical SDSs apply.
-
Training: Ensure all laboratory personnel handling this compound are trained on these disposal procedures.[1]
By adhering to these established procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. epa.gov [epa.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Velnacrine
Essential Safety and Handling Guide for Velnacrine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.
Personal Protective Equipment (PPE) for Handling this compound
Quantitative Data on PPE
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard. Double gloving is recommended. | Provides protection against chemical permeation. Powder-free to prevent aerosolization of the compound. Double gloving offers an additional barrier and allows for safe removal of the outer glove in case of contamination.[3][4] |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back. | Protects the body from splashes and spills of this compound.[4] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes and face from accidental splashes of the compound.[3] |
| Respiratory Protection | An N95 or higher respirator should be used when handling the powdered form of this compound or when there is a risk of aerosolization. | Minimizes the risk of inhaling the compound, especially in powder form.[3] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the laboratory. |
Procedural Guidance for Handling this compound
Adherence to proper procedures is critical to minimize the risk of exposure. The following step-by-step guidance outlines the safe handling of this compound from preparation to disposal.
Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the impermeable gown, ensuring it is securely closed at the back.
-
Respiratory Protection: If required, don the N95 respirator, ensuring a proper fit.
-
Eye Protection: Put on chemical splash goggles or a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first pair.
Handling this compound
-
Preparation: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Weighing: When weighing the powdered compound, use a containment balance enclosure if available.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Spills: In the event of a spill, immediately alert others in the area. Contain the spill with absorbent material. Clean the area using a deactivating agent if one is available and recommended for this class of compounds, followed by a thorough cleaning with soap and water. All materials used for cleanup should be disposed of as hazardous waste.
Doffing PPE
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed. Dispose of them in the hazardous waste container.
-
Eye and Respiratory Protection: Remove the face shield/goggles and respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable PPE, weighing papers, and any other materials that have come into contact with this compound should be considered hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Disposal Method: The primary method for the disposal of this compound and contaminated materials should be incineration by a licensed hazardous waste disposal company.[5] Do not dispose of this compound down the drain or in the regular trash.[6][7]
Emergency Response Protocol for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing Safe Handling Workflows
To further clarify the procedural guidance, the following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Emergency response protocol for accidental exposure to this compound.
References
- 1. This compound | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pppmag.com [pppmag.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. fda.gov [fda.gov]
- 7. rarc.wisc.edu [rarc.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
